6-amino-1,3-benzoxazol-2(3H)-one
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
6-amino-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLPJYGZOIEDAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356604 | |
| Record name | 6-amino-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22876-17-1 | |
| Record name | 6-Amino-3H-benzoxazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22876-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-amino-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Amino-2-benzoxazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-amino-1,3-benzoxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-amino-1,3-benzoxazol-2(3H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a particular focus on its role as a quorum sensing inhibitor. Detailed experimental protocols, spectroscopic data, and a proposed mechanism of action are presented to facilitate further research and development efforts.
Chemical Properties
This compound, also known as 6-amino-2-benzoxazolinone, is a stable solid at room temperature. Its core structure consists of a benzene ring fused to an oxazolone ring, with an amino group substituted at the 6-position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-amino-3H-1,3-benzoxazol-2-one | --INVALID-LINK--[1] |
| Synonyms | 6-amino-2-benzoxazolinone, 6-Aminobenzoxazol-2-one | --INVALID-LINK--[1] |
| CAS Number | 22876-17-1 | --INVALID-LINK--[1] |
| Molecular Formula | C₇H₆N₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 150.13 g/mol | --INVALID-LINK--[1] |
| Melting Point | 205 °C (lit.) | --INVALID-LINK--[2] |
| Boiling Point | Not available (decomposes) | |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP (computed) | 0.5 | --INVALID-LINK--[1] |
Synthesis
The synthesis of this compound can be achieved through a multi-step process starting from a substituted nitrophenol. A common route involves the reduction of a nitro group to an amine, followed by cyclization to form the benzoxazolone ring.
Experimental Protocol: Synthesis from 4-Chloro-2-nitrophenol
A plausible synthetic route involves the amination of 4-chloro-2-nitrophenol, followed by reduction of the nitro group and subsequent cyclization.
Step 1: Synthesis of 4-amino-2-nitrophenol A solution of 4-chloro-2-nitrophenol is treated with aqueous ammonia under pressure and elevated temperature. The chloro group is displaced by the amino group to yield 4-amino-2-nitrophenol.
Step 2: Synthesis of 4,5-diaminophenol The nitro group of 4-amino-2-nitrophenol is reduced to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl).
Step 3: Synthesis of this compound The resulting 4,5-diaminophenol is cyclized to form the benzoxazolone ring. This is typically achieved by reacting with a carbonylating agent such as urea, phosgene, or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI).
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H-NMR | Aromatic protons (δ 6.5-7.5 ppm), Amine protons (broad singlet, δ 4.0-5.0 ppm), NH of oxazolone (broad singlet, δ 10.0-11.0 ppm) |
| ¹³C-NMR | Carbonyl carbon (δ ~155 ppm), Aromatic carbons (δ 100-150 ppm) |
| IR (KBr) | N-H stretching (amine and amide, ~3400-3200 cm⁻¹), C=O stretching (amide, ~1750 cm⁻¹), C-N stretching (~1300 cm⁻¹), C-O stretching (~1250 cm⁻¹) |
| Mass Spec (EI) | Molecular ion peak (m/z 150), fragments corresponding to loss of CO, HNCO, and other small molecules. |
Biological Activity and Mechanism of Action
Quorum Sensing Inhibition
This compound and its derivatives have been identified as inhibitors of quorum sensing (QS) in pathogenic bacteria, particularly Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, leading to the regulation of virulence factors and biofilm formation.
P. aeruginosa possesses a complex and hierarchical QS system that primarily involves two N-acyl homoserine lactone (AHL) based systems, las and rhl, and the Pseudomonas quinolone signal (PQS) system.
Proposed Mechanism of Action
Benzoxazolone derivatives are believed to act as competitive inhibitors of the AHL signaling molecules. They are structurally similar to the natural AHLs and can bind to the transcriptional regulator proteins, LasR and RhlR. This binding prevents the natural autoinducers from activating these regulators, thereby downregulating the expression of QS-controlled genes responsible for virulence factor production and biofilm formation.[3]
Reactivity and Chemical Behavior
The chemical reactivity of this compound is influenced by the functional groups present in its structure.
-
Amino Group: The primary aromatic amine at the 6-position is nucleophilic and can undergo reactions typical of anilines, such as diazotization, acylation, and alkylation. This site provides a key handle for the synthesis of a wide range of derivatives.
-
Benzoxazolone Ring: The lactam (cyclic amide) within the oxazolone ring is relatively stable but can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The activating amino group and the deactivating oxazolone ring will direct incoming electrophiles to specific positions.
Conclusion
This compound is a versatile molecule with significant potential in the development of novel therapeutics, particularly as an anti-virulence agent targeting bacterial quorum sensing. This guide has provided a foundational understanding of its chemical properties, synthesis, and biological activity. Further research into its specific interactions with QS receptors, optimization of its structure for enhanced potency and pharmacokinetic properties, and exploration of other potential biological targets will be crucial for translating its therapeutic promise into clinical applications.
References
An In-depth Technical Guide to the Synthesis Precursors of 6-amino-3H-benzoxazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-amino-3H-benzoxazol-2-one, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic precursors, provides step-by-step experimental protocols, and presents relevant quantitative data for the key compounds involved in the synthesis.
Core Precursors and Intermediates: A Quantitative Overview
The synthesis of 6-amino-3H-benzoxazol-2-one is a multi-step process commencing from readily available starting materials. The key precursors and intermediates are outlined below with their relevant quantitative data.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| o-Aminophenol | C₆H₇NO | 109.13 | 95-55-6 | |
| Urea | CH₄N₂O | 60.06 | 57-13-6 | |
| 3H-Benzoxazol-2-one | C₇H₅NO₂ | 135.12 | 59-49-4 | |
| 6-Nitro-3H-benzoxazol-2-one | C₇H₄N₂O₄ | 180.12 | 4694-91-1 | |
| 6-amino-3H-benzoxazol-2-one | C₇H₆N₂O₂ | 150.13 | 22876-17-1 |
Synthetic Pathway and Experimental Workflow
The primary synthetic route to 6-amino-3H-benzoxazol-2-one involves a three-step process: cyclization to form the benzoxazolone core, followed by nitration and subsequent reduction of the nitro group.
Caption: Synthetic pathway for 6-amino-3H-benzoxazol-2-one.
Detailed Experimental Protocols
The following protocols are synthesized from various sources to provide a comprehensive guide for the synthesis of 6-amino-3H-benzoxazol-2-one.
Step 1: Synthesis of 3H-Benzoxazol-2-one (Benzoxazolone)
This procedure is adapted from a process for preparing benzoxazolones.
Materials:
-
o-Aminophenol
-
Urea
-
Concentrated Sulfuric Acid (98%)
-
Water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, combine o-aminophenol and urea in a 1:2 molar ratio.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture with stirring to 120-135°C.
-
Maintain the reaction at this temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 100°C and slowly add water to precipitate the product.
-
Continue cooling to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Quantitative Data:
-
Yield: Typically high, in the range of 90-96%.
-
Melting Point: 138-141°C.[1]
-
Spectroscopic Data:
-
IR (KBr, cm⁻¹): 3250 (N-H), 1750 (C=O), 1620, 1480 (C=C aromatic).
-
Mass Spectrum (m/z): 135 (M+).[2]
-
Step 2: Synthesis of 6-Nitro-3H-benzoxazol-2-one
This nitration procedure is based on methods described for benzoxazolone nitration.
Materials:
-
3H-Benzoxazol-2-one
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (optional, as solvent)
-
Ice
Procedure:
-
In a flask cooled in an ice-salt bath, dissolve 3H-benzoxazol-2-one in concentrated sulfuric acid.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
The precipitated product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
Quantitative Data:
-
Yield: Good to excellent yields are generally reported for this reaction.
-
Spectroscopic Data:
-
¹³C NMR (DMSO-d₆, ppm): Expected signals around 154 (C=O), 147, 142, 131, 118, 110, 105 (aromatic carbons). (Predicted based on related structures).
-
Step 3: Synthesis of 6-amino-3H-benzoxazol-2-one
This procedure describes the catalytic hydrogenation of the nitro intermediate.
Materials:
-
6-Nitro-3H-benzoxazol-2-one
-
Palladium on Carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas
-
Ammonium formate (alternative for transfer hydrogenation)
Procedure (Catalytic Hydrogenation):
-
Dissolve 6-nitro-3H-benzoxazol-2-one in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the vessel with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by hydrogen uptake or TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization.
Procedure (Transfer Hydrogenation):
-
Dissolve 6-nitro-3H-benzoxazol-2-one in ethanol or methanol.
-
Add 10% Pd/C and a large excess of ammonium formate.
-
Reflux the mixture for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the hot reaction mixture through Celite and wash with the solvent.
-
Remove the solvent under reduced pressure to yield the product.
Quantitative Data:
-
Yield: Generally high for catalytic hydrogenation.
-
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, ppm): Expected signals around 11.0 (s, 1H, NH), 6.8-6.4 (m, 3H, aromatic), 4.8 (s, 2H, NH₂). (Predicted based on related structures).
-
¹³C NMR (DMSO-d₆, ppm): Expected signals around 155 (C=O), 144, 137, 125, 110, 108, 98 (aromatic carbons). (Predicted based on related structures).
-
Logical Relationship of Synthetic Steps
Caption: Logical flow of the synthesis of 6-amino-3H-benzoxazol-2-one.
Signaling Pathways and Biological Activity
While the benzoxazole scaffold is present in many biologically active compounds with activities ranging from antimicrobial to anticancer, specific information regarding the signaling pathways directly modulated by 6-amino-3H-benzoxazol-2-one is not extensively available in the current literature.[3] Research on related benzoxazolone derivatives suggests potential interactions with various biological targets, but dedicated studies on the mechanism of action for this specific compound are limited. Further investigation is required to elucidate its pharmacological profile and its effects on cellular signaling cascades.
References
An In-depth Technical Guide to 2-Amino-5-bromo-6-methyl-4(1H)-quinazolinone (CAS 147149-89-1)
For Researchers, Scientists, and Drug Development Professionals
Initial Note on Chemical Identification: The CAS number provided in the topic, 22876-17-1, corresponds to 6-Amino-2-benzoxazolinone. This guide focuses on the requested chemical name, 2-amino-5-bromo-6-methyl-4(3H)-quinazolinone, for which the correct CAS number is 147149-89-1 (for the 4(1H)-tautomer).
Core Physical and Chemical Characteristics
Table 1: Physical and Chemical Properties of 2-Amino-5-bromo-6-methyl-4(1H)-quinazolinone and Related Compounds
| Property | Value (for 2-amino-5-bromo-6-methyl-4(1H)-quinazolinone) | Reference Compound and Value |
| Molecular Formula | C₉H₈BrN₃O | - |
| Molecular Weight | 254.08 g/mol | - |
| Melting Point | Data not available | 2-Amino-6-bromoquinazolin-4-ol (CAS 130148-53-7): Not specified, but is a solid[1]. |
| Boiling Point | Data not available | 4(1H)-Quinazolinone, 2-amino-8-bromo-6-nitro- (CAS 447415-80-7): 478.3±55.0 °C at 760 mmHg[2]. |
| Solubility | Expected to be soluble in DMSO and DMF, with limited solubility in methanol and insolubility in water. | N-Acyl-Hydrazone-Linked Quinazolinone Derivative: Soluble in DMSO, DMF, acetone; slightly soluble in methanol; insoluble in water[3]. |
| pKa | Data not available | - |
| LogP | Data not available | 4(1H)-Quinazolinone, 2-amino-8-bromo-6-nitro- (CAS 447415-80-7): 0.82[2]. |
| Appearance | Expected to be a solid, likely a powder. | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one is a white solid[4]. |
Spectroscopic Data
Detailed spectral data for 2-amino-5-bromo-6-methyl-4(1H)-quinazolinone is not available. The following are expected ¹H and ¹³C NMR chemical shifts based on the analysis of similar quinazolinone structures.
Table 2: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H NMR | 2.4-2.6 (s, 3H, -CH₃) | Methyl group on the benzene ring. |
| 7.0-8.5 (m, Ar-H) | Aromatic protons on the quinazolinone ring system. | |
| 5.0-7.0 (br s, 2H, -NH₂) | Amino group protons, may be exchangeable with D₂O. | |
| 10.0-12.0 (br s, 1H, -NH) | Amide proton in the quinazolinone ring. | |
| ¹³C NMR | ~20 | Methyl carbon. |
| 115-150 | Aromatic and quinazolinone ring carbons. | |
| ~165 | Carbonyl carbon (C=O). |
Experimental Protocols
Synthesis of 2-Amino-5-bromo-6-methyl-4(1H)-quinazolinone
A common and effective method for the synthesis of 2-amino-4(3H)-quinazolinones is the reaction of the corresponding 2-aminobenzonitrile with an isocyanate followed by cyclization, or via a multi-step process starting from an anthranilic acid derivative. The following is a plausible synthetic route starting from 2-amino-5-bromo-6-methylbenzonitrile.
Protocol: Synthesis from 2-Amino-5-bromo-6-methylbenzonitrile
-
Materials and Reagents:
-
2-amino-5-bromo-6-methylbenzonitrile
-
Urea or a suitable isocyanate (e.g., chlorosulfonyl isocyanate)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or diphenyl ether)
-
Acid or base for cyclization catalysis (if necessary)
-
Ethanol or other suitable solvent for recrystallization
-
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-bromo-6-methylbenzonitrile (1 equivalent) in a high-boiling point solvent. b. Add urea (excess, e.g., 10 equivalents) or the isocyanate (1.1 equivalents) to the solution. c. Heat the reaction mixture to reflux (typically 150-200 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into ice-water to induce precipitation. f. Wash the crude product with water and then a small amount of cold ethanol. g. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to yield pure 2-amino-5-bromo-6-methyl-4(1H)-quinazolinone.
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
-
Determine the melting point of the purified compound.
-
Experimental Workflow for Synthesis
Caption: Synthetic workflow for 2-amino-5-bromo-6-methyl-4(1H)-quinazolinone.
Biological Activity Assay: EGFR Kinase Inhibition
Quinazolinone derivatives are well-known inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy[5][6]. The following is a general protocol for an in vitro kinase inhibition assay.
Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation:
-
Prepare a stock solution of 2-amino-5-bromo-6-methyl-4(1H)-quinazolinone in 100% DMSO.
-
Perform a serial dilution of the stock solution to obtain a range of test concentrations.
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted compound, recombinant human EGFR enzyme, and a suitable substrate (e.g., a poly-Glu-Tyr peptide).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow for EGFR Kinase Inhibition Assay
References
The Biological Activity of 6-amino-1,3-benzoxazol-2(3H)-one: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzoxazol-2(3H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This technical guide focuses specifically on the biological activity of the derivative 6-amino-1,3-benzoxazol-2(3H)-one. Despite extensive investigation into the broader benzoxazolone class, publicly available data on the specific biological functions of this particular compound is limited. This document summarizes the available information and provides a framework for potential future research.
Chemical and Physical Properties
According to the PubChem database, this compound is a solid with the chemical formula C₇H₆N₂O₂ and a molecular weight of 150.13 g/mol . It is classified as harmful if swallowed.
Biological Activity Profile: An Overview
Comprehensive searches of scientific literature and patent databases did not yield specific studies detailing the in-vitro or in-vivo biological activity of this compound. The majority of research has focused on other substituted benzoxazolone derivatives. For instance, studies have explored the antimicrobial and anticancer activities of N-substituted, 5-chloro-, and 6-bromo-1,3-benzoxazol-2(3H)-one derivatives. However, these studies do not include the 6-amino variant.
While direct experimental data is lacking, the core benzoxazolone structure is known to interact with various biological targets. The amino substituent at the 6-position could potentially modulate these interactions or introduce novel activities. Further research is required to elucidate the specific pharmacological profile of this compound.
Potential Areas for Future Investigation
Given the absence of specific data, the following areas represent potential avenues for future research into the biological activity of this compound:
-
Antimicrobial Screening: Evaluation against a panel of pathogenic bacteria and fungi to determine its potential as an anti-infective agent.
-
Anticancer Activity: Screening against various cancer cell lines to assess its cytotoxic and antiproliferative effects.
-
Neurological Activity: Investigation of its potential anticonvulsant, neuroprotective, or other central nervous system effects, given the known activities of other benzoxazolone derivatives.
-
Enzyme Inhibition Assays: Testing against a range of enzymes to identify potential molecular targets.
Experimental Workflow for Future Studies
The following diagram outlines a potential experimental workflow for the initial biological characterization of this compound.
Caption: A proposed workflow for the synthesis, characterization, and biological evaluation of this compound.
Conclusion
At present, there is a significant gap in the scientific literature regarding the biological activity of this compound. While the broader class of benzoxazolones has shown considerable therapeutic potential, this specific derivative remains largely unexplored. The information and proposed experimental workflow provided in this guide are intended to serve as a foundation for future research to unlock the potential of this compound. Further investigation is warranted to determine its pharmacological profile and potential applications in drug discovery and development.
A Technical Guide to 6-amino-1,3-benzoxazol-2(3H)-one: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-amino-1,3-benzoxazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. This document covers its chemical identity, physicochemical properties, a detailed synthesis protocol, and a summary of its reported biological activities, with a focus on its potential as an anti-inflammatory and anticancer agent. Experimental methodologies for key biological assays are also provided, alongside visualizations of a proposed signaling pathway and experimental workflows.
Chemical Identity and Properties
The nomenclature and key chemical identifiers for this compound are provided below.
IUPAC Name: 6-amino-3H-1,3-benzoxazol-2-one[1]
Synonyms:
-
This compound[1]
-
6-amino-3H-benzoxazol-2-one[1]
-
2(3H)-Benzoxazolone, 6-amino-
-
6-Amino-2-benzoxazolinone
-
CAS: 22876-17-1[1]
A summary of the computed physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₂ | PubChem[1] |
| Molecular Weight | 150.13 g/mol | PubChem[1] |
| Monoisotopic Mass | 150.042927438 Da | PubChem[1] |
| Topological Polar Surface Area | 64.4 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| XLogP3 | 0.5 | PubChem[1] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process involving the nitration of a benzoxazolone precursor followed by the reduction of the nitro group. A general experimental protocol is detailed below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 6-nitro-1,3-benzoxazol-2(3H)-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-benzoxazol-2(3H)-one in concentrated sulfuric acid at 0°C (ice bath).
-
Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the flask while maintaining the temperature below 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture over crushed ice to precipitate the product.
-
Purification: Collect the solid precipitate by filtration, wash with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Reduction of 6-nitro-1,3-benzoxazol-2(3H)-one
-
Reaction Setup: To a solution of 6-nitro-1,3-benzoxazol-2(3H)-one in a suitable solvent (e.g., ethanol or methanol), add a reducing agent. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., using palladium on carbon as a catalyst under a hydrogen atmosphere).
-
Reduction: If using tin(II) chloride, heat the reaction mixture at reflux for several hours. For catalytic hydrogenation, stir the mixture under a hydrogen atmosphere at room temperature.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, if using tin(II) chloride, neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product. For catalytic hydrogenation, filter off the catalyst.
-
Purification: Concentrate the solvent under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield this compound.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activities
Derivatives of this compound have demonstrated a range of biological activities, suggesting the potential of this scaffold in drug discovery. The primary activities reported are anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
Several studies have shown that derivatives of this compound possess anti-inflammatory properties. For instance, 6-acylamino/sulfonamido benzoxazolone derivatives have been shown to inhibit the production of nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[2] Some of these derivatives exhibited inhibitory activities comparable or superior to the positive control, celecoxib.[2] Furthermore, active derivatives demonstrated therapeutic effects in a mouse model of ulcerative colitis by reducing weight loss and decreasing the levels of pro-inflammatory cytokines such as IL-6 and IFN-γ, while increasing the anti-inflammatory cytokine IL-10.[2]
Cytotoxic Activity
Various derivatives of the benzoxazolone core have been evaluated for their cytotoxic effects against different cancer cell lines. For example, novel aminothiazole-benzazole-based amide derivatives have shown cytotoxicity against breast cancer (MCF-7) and lung adenocarcinoma (A549) cells, with some compounds exhibiting IC₅₀ values in the micromolar range. Additionally, cytotoxic Mannich bases derived from 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones displayed concentration-dependent cytotoxic effects against human pre-B-cell leukemia (BV-173) and chronic myeloid leukemia (K-562) cell lines.[3]
The table below summarizes the reported cytotoxic activity of some derivatives.
| Derivative Type | Cell Line | IC₅₀ (µM) | Reference |
| Aminothiazole-benzazole amides | MCF-7 | 17.2 - 80.6 | [4] |
| A549 | 19.0 - >100 | [4] | |
| Mannich bases of chalcones | BV-173 | Low micromolar | [3] |
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of a compound on cell migration.
-
Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.
-
Scratch Formation: Create a "wound" or a scratch in the cell monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the cells to remove detached cells and then add fresh medium containing the test compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24, 48 hours).
-
Data Analysis: Measure the width or area of the scratch at each time point. The rate of wound closure is used as a measure of cell migration. Compare the wound closure in the presence of the test compound to the control to determine its effect on cell migration.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound derivatives are likely mediated through the inhibition of key inflammatory signaling pathways. Based on the observed reduction in pro-inflammatory cytokines like IL-6, a plausible mechanism involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory mechanism of this compound derivatives via inhibition of the NF-κB pathway.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Experimental Workflow: In Vitro Cytotoxicity and Migration Assays
Caption: Workflow for evaluating the in vitro cytotoxicity and anti-migratory effects of test compounds.
References
- 1. This compound | C7H6N2O2 | CID 826989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Mannich bases of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Benzoxazolone Core: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazolone scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry for over a century. Its unique physicochemical properties and versatile biological activities have established it as a "privileged scaffold" in drug discovery, leading to the development of a wide range of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and history of benzoxazolone compounds, their synthesis, and their diverse pharmacological applications. We present a detailed account of key historical milestones, experimental protocols for seminal synthetic methods and biological assays, and a tabulated summary of quantitative structure-activity relationship data. Furthermore, we visualize key signaling pathways modulated by benzoxazolone derivatives using the DOT language to provide a deeper understanding of their mechanisms of action.
Discovery and Early History
The emergence of benzoxazolone chemistry is intrinsically linked to the pioneering era of heterocyclic chemistry in the latter half of the 19th century. While a definitive first synthesis is not unequivocally documented, the foundational work on related heterocyclic systems laid the groundwork for its discovery. The most probable early route to the benzoxazolone core was through the Hofmann rearrangement of salicylamide, a reaction first reported by Graebe and Rostovzeff in 1902. This reaction involves the treatment of salicylamide with a halogenating agent in the presence of a base, leading to the formation of an isocyanate intermediate that subsequently cyclizes to yield 2-benzoxazolone.
Early investigations into benzoxazolone and its derivatives were largely driven by academic curiosity and the burgeoning synthetic dye industry. However, the 20th century witnessed a paradigm shift towards exploring their biological potential, a journey that has unveiled a remarkable spectrum of pharmacological activities.
Synthetic Methodologies
The synthesis of the benzoxazolone core and its derivatives has evolved significantly since its discovery. Early methods have been refined and new, more efficient protocols have been developed.
Classical Synthetic Routes
Two of the most established methods for the synthesis of 2-benzoxazolone involve the reaction of 2-aminophenol with either urea or phosgene.[1][2]
Experimental Protocol: Synthesis of 2-Benzoxazolone from 2-Aminophenol and Urea [3]
-
Materials: 2-Aminophenol, Urea, Mineral Acid (e.g., Sulfuric Acid), Water.
-
Procedure:
-
A mixture of 2-aminophenol and an excess of urea (typically 1.5 to 3 molar equivalents) is prepared in an aqueous solution.[3]
-
A mineral acid, such as sulfuric acid, is added to maintain a pH below 7 throughout the reaction.[3]
-
The reaction mixture is heated to a temperature ranging from 20 to 160 °C.[3]
-
The reaction is stirred for a sufficient period to allow for the condensation reaction and subsequent cyclization to occur.
-
Upon cooling, the 2-benzoxazolone product precipitates out of the solution.
-
The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization.
-
Experimental Protocol: Synthesis of 2-Benzoxazolone via Hofmann Rearrangement of Salicylamide
-
Materials: Salicylamide, Sodium Hypochlorite or other halogenating agent, Sodium Hydroxide, Acid for workup.
-
General Procedure:
-
Salicylamide is dissolved in an aqueous solution of sodium hydroxide.
-
The solution is cooled, and a solution of sodium hypochlorite is added dropwise while maintaining a low temperature.
-
The reaction mixture is then warmed to facilitate the rearrangement of the intermediate N-halomide to an isocyanate.
-
The isocyanate intermediate rapidly cyclizes in the aqueous basic medium to form the sodium salt of 2-benzoxazolone.
-
Acidification of the reaction mixture precipitates the 2-benzoxazolone product.
-
The product is collected by filtration, washed, and purified.
-
Modern Synthetic Approaches
Contemporary organic synthesis has introduced a variety of novel and efficient methods for constructing the benzoxazolone ring system, often with improved yields and milder reaction conditions. These include metal-catalyzed C-H amidation, visible-light-induced C-H amination, and the use of solid-supported reagents.
Physicochemical Properties
The benzoxazolone core possesses a unique set of physicochemical properties that contribute to its utility as a pharmacophore. It is a weakly acidic, bicyclic aromatic system with both lipophilic (benzene ring) and hydrophilic (lactone and amide functionalities) regions. This amphipathic nature allows for diverse interactions with biological targets.
Table 1: Physicochemical Properties of 2-Benzoxazolone
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO₂ | PubChem |
| Molecular Weight | 135.12 g/mol | PubChem |
| Melting Point | 137-141 °C | ChemicalBook |
| Boiling Point | 335 °C (estimated) | PubChem |
| Water Solubility | Soluble in hot water | ChemicalBook |
| pKa | ~9.5 | ChemicalBook |
Biological Activities and Therapeutic Potential
Benzoxazolone derivatives exhibit a remarkable array of biological activities, making them a focal point of extensive research in drug discovery.
Anticancer Activity
A significant body of research has focused on the development of benzoxazolone-based anticancer agents. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of key enzymes involved in oncogenic signaling pathways.
Table 2: Anticancer Activity of Selected Benzoxazolone Derivatives (IC₅₀ values in µM)
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Benzoxazole-substituted aminopyridines (e.g., compound 24) | c-Met Kinase | Good inhibitory potency | [4] |
| Piperidinyl-based benzoxazole (compound 11b) | VEGFR-2 | 0.057 | [5] |
| Piperidinyl-based benzoxazole (compound 11b) | c-Met Kinase | 0.181 | [5] |
| 3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole | MCF-7 | 43.4 | [6] |
| 3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(4-fluorophenyl) isoxazol-5-yl)-1,2,4-oxadiazole | MDA-MB-231 | 35.1 | [6] |
Mechanism of Action: Inhibition of c-Met Kinase
One of the key targets for anticancer benzoxazolone derivatives is the c-Met receptor tyrosine kinase.[4] Dysregulation of the c-Met signaling pathway is implicated in numerous human cancers, promoting tumor growth, angiogenesis, and metastasis.[7] Benzoxazolone-based inhibitors can block the ATP-binding site of the c-Met kinase, thereby inhibiting its autophosphorylation and the activation of downstream signaling cascades.
Experimental Protocol: c-Met Kinase Inhibition Assay (ADP-Glo™ Kinase Assay) [8]
-
Principle: This assay quantifies the amount of ADP produced during the phosphorylation of a substrate by c-Met kinase. The amount of ADP is directly proportional to the kinase activity.
-
Materials: Recombinant human c-Met kinase, poly (Glu, Tyr) 4:1 peptide substrate, ATP, kinase buffer, test compound, ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound, c-Met enzyme, and peptide substrate.
-
Initiate the kinase reaction by adding ATP and incubate for 60 minutes at room temperature.[8]
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes.[8]
-
Convert the ADP produced to ATP by adding Kinase Detection Reagent and incubate for 30 minutes.[8]
-
Measure the luminescence, which is proportional to the ADP produced.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
-
Signaling Pathway: c-Met Inhibition
Caption: c-Met signaling pathway and its inhibition by benzoxazolone derivatives.
Antimicrobial Activity
Benzoxazolone derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens. Their mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.
Table 3: Antimicrobial Activity of Selected Benzoxazolone Derivatives (MIC in µg/mL)
| Compound/Derivative | S. aureus | E. faecalis | E. coli | P. aeruginosa | C. albicans | Reference |
| 2-(2-oxo-2-benzoxazoline-3-yl)-N-(m-methylphenyl)acetamide (Cmpd 6) | 128 | 128 | 64 | 256 | 128 | [1] |
| 2-(2-oxo-2-benzoxazoline-3-yl)-N-(p-methylphenyl)acetamide (Cmpd 7) | 128 | 128 | 256 | 256 | 128 | [1] |
| Thiazolinoalkyl-2(3H)-benzoxazolone (Cmpd 13) | 8.4 | - | - | - | - | [2] |
| Thiazolinoalkyl-2(3H)-benzoxazolone (Cmpd 15) | 4.2 | - | - | - | 67.5 | [2] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [1][9]
-
Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Materials: Mueller-Hinton broth, 96-well microtiter plates, standardized microbial inoculum (0.5 McFarland), test compound.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in Mueller-Hinton broth in a 96-well plate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubate the plates at 35-37°C for 18-24 hours.[9]
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
Anti-inflammatory Activity
Certain benzoxazolone derivatives have shown potent anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators.
Table 4: Anti-inflammatory Activity of Selected Benzoxazolone Derivatives (IC₅₀ values in µM)
| Compound/Derivative | Target | IC₅₀ (µM) | Reference |
| 4-sulfonyloxy/alkoxy benzoxazolone (2h) | NO production | 17.67 | [10] |
| 4-sulfonyloxy/alkoxy benzoxazolone (2h) | IL-1β production | 20.07 | [10] |
| 4-sulfonyloxy/alkoxy benzoxazolone (2h) | IL-6 production | 8.61 | [10] |
| Benzoxazolone derivative (3d) | IL-6 production | 5.43 | [11] |
| Benzoxazolone derivative (3g) | IL-6 production | 5.09 | [11] |
Mechanism of Action: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Some benzoxazolone derivatives exert their anti-inflammatory and analgesic effects by inhibiting fatty acid amide hydrolase (FAAH).[12] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[13] By inhibiting FAAH, these compounds increase the endogenous levels of AEA, which then acts on cannabinoid receptors (CB1 and CB2) to produce analgesic and anti-inflammatory effects.[13][14]
Signaling Pathway: FAAH Inhibition
Caption: FAAH inhibition by benzoxazolone derivatives enhances endocannabinoid signaling.
Neuroprotective and Other Activities
The benzoxazolone scaffold has also been explored for its potential in treating neurological disorders. Derivatives have been shown to possess neuroprotective, anticonvulsant, and anxiolytic properties.[15] These effects are often attributed to their ability to modulate various signaling pathways in the central nervous system, including those involving oxidative stress and inflammation.[16][17]
Conclusion
From its early discovery rooted in the fundamentals of heterocyclic chemistry to its current status as a "privileged scaffold" in modern drug discovery, the journey of the benzoxazolone core is a testament to its enduring significance. The diverse and potent biological activities exhibited by its derivatives continue to inspire the design and synthesis of novel therapeutic agents. The in-depth understanding of their synthesis, physicochemical properties, and mechanisms of action, as outlined in this technical guide, provides a solid foundation for future research and development in this exciting field. The continued exploration of the benzoxazolone scaffold holds immense promise for addressing a wide range of unmet medical needs.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 4. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. apec.org [apec.org]
- 10. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6-amino-1,3-benzoxazol-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-amino-1,3-benzoxazol-2(3H)-one. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a consolidated summary of its known properties alongside predicted spectroscopic data derived from structurally analogous compounds. The provided data serves as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.
Core Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for this compound. Predictions are based on established principles of spectroscopy and data from closely related benzoxazolone derivatives.
Table 1: General Properties
| Property | Value |
| Molecular Formula | C₇H₆N₂O₂ |
| Molecular Weight | 150.13 g/mol [1] |
| CAS Number | 22876-17-1[1] |
| IUPAC Name | 6-amino-3H-1,3-benzoxazol-2-one[1] |
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.8 | br s | N-H |
| ~6.85 | d, J ≈ 8.5 Hz | H-4 |
| ~6.40 | dd, J ≈ 8.5, 2.0 Hz | H-5 |
| ~6.35 | d, J ≈ 2.0 Hz | H-7 |
| ~5.10 | br s | -NH₂ |
Note: Chemical shifts are estimates based on data for benzoxazolone and its substituted derivatives. The broad singlets for N-H and NH₂ protons are exchangeable with D₂O.
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.5 | C=O (C-2) |
| ~145.0 | C-O (C-7a) |
| ~142.0 | C-NH₂ (C-6) |
| ~125.0 | C-N (C-3a) |
| ~110.0 | C-H (C-4) |
| ~108.0 | C-H (C-5) |
| ~96.0 | C-H (C-7) |
Note: Assignments are based on the expected electronic effects of the amino and lactam functionalities on the aromatic ring.
Table 4: Predicted Infrared (IR) Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amine and amide) |
| 1760-1740 | Strong | C=O stretching (cyclic carbamate) |
| 1630-1600 | Medium | Aromatic C=C stretching, N-H bending |
| 1500-1450 | Medium | Aromatic C=C stretching |
| 1250-1200 | Strong | C-O stretching (aryl ether) |
Note: These are characteristic absorption bands for this class of compounds.
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 150 | 100 | [M]⁺ (Molecular Ion) |
| 122 | Moderate | [M - CO]⁺ |
| 106 | Moderate | [M - CO₂]⁺ |
| 94 | Moderate | [M - CO - HCN]⁺ |
Note: Fragmentation pattern is predicted based on the structure of 2(3H)-benzoxazolone and related compounds. The molecular ion is expected to be the base peak.[2]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of heterocyclic organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: A 500 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C spectra.
-
¹H NMR Acquisition: A standard pulse program is used to acquire the proton spectrum. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse program is used to acquire the carbon spectrum. Key parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: An electron ionization mass spectrometer (EI-MS) is typically used for the analysis of small organic molecules.
-
Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
6-amino-1,3-benzoxazol-2(3H)-one molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides the core chemical properties of 6-amino-1,3-benzoxazol-2(3H)-one, a compound of interest in various research and development applications.
Chemical Identity and Properties
The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis planning.
| Property | Value |
| Molecular Formula | C₇H₆N₂O₂[1][2] |
| Molecular Weight | 150.13 g/mol [1] |
| IUPAC Name | 6-amino-3H-1,3-benzoxazol-2-one[1] |
| CAS Number | 22876-17-1[1][3] |
This compound, also known by synonyms such as 6-amino-3H-benzoxazol-2-one, is characterized by its benzoxazole core structure with an amino group substitution.[1] The precise molecular weight is calculated to be 150.135 g/mol .[4]
References
Methodological & Application
Synthesis of 6-amino-1,3-benzoxazol-2(3H)-one: A Detailed Experimental Protocol for Researchers
Application Note
The benzoxazolone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Compounds bearing this core structure have demonstrated a wide array of biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties. 6-amino-1,3-benzoxazol-2(3H)-one, in particular, serves as a crucial synthetic intermediate for the development of more complex molecules and potential therapeutic agents. Its primary amino group provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in various drug development programs. This document provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing from 2-amino-4-nitrophenol. The protocol includes methods for the initial cyclization to form the nitro-intermediate, followed by two reliable methods for the subsequent reduction to the desired amino compound.
Synthesis Overview
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the cyclization of 2-amino-4-nitrophenol with a carbonylating agent to form the benzoxazolone ring, yielding the intermediate, 6-nitro-1,3-benzoxazol-2(3H)-one. The second step is the selective reduction of the nitro group to an amine, for which two common and effective methods are presented: catalytic transfer hydrogenation and reduction using tin(II) chloride.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) |
| 2-Amino-4-nitrophenol | C₆H₆N₂O₃ | 154.12 | 142-145 | >98 |
| 6-Nitro-1,3-benzoxazol-2(3H)-one | C₇H₄N₂O₄ | 180.12 | 244-249[1] | >98 |
| This compound | C₇H₆N₂O₂ | 150.13[2] | >300 | >95 |
Experimental Protocols
Step 1: Synthesis of 6-nitro-1,3-benzoxazol-2(3H)-one
This procedure details the cyclization of 2-amino-4-nitrophenol using 1,1'-carbonyldiimidazole (CDI) as a safe and effective carbonylating agent.
Materials:
-
2-Amino-4-nitrophenol
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-amino-4-nitrophenol (1.0 eq) in anhydrous THF.
-
To this solution, add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 6-nitro-1,3-benzoxazol-2(3H)-one as a solid.
Step 2: Synthesis of this compound
Two alternative methods are provided for the reduction of the nitro-intermediate.
Method A: Catalytic Transfer Hydrogenation
This method uses palladium on carbon as a catalyst and ammonium formate as the hydrogen donor, avoiding the need for high-pressure hydrogenation equipment.
Materials:
-
6-Nitro-1,3-benzoxazol-2(3H)-one
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol
-
Celite®
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 6-nitro-1,3-benzoxazol-2(3H)-one (1.0 eq) and methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the suspension.
-
To this mixture, add ammonium formate (3.0-5.0 eq) in portions.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization to afford this compound.
Method B: Reduction with Tin(II) Chloride
This is a classic and reliable method for the reduction of aromatic nitro groups.
Materials:
-
6-Nitro-1,3-benzoxazol-2(3H)-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide solution (5 M)
-
Ethyl acetate
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend 6-nitro-1,3-benzoxazol-2(3H)-one (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Slowly add concentrated HCl and heat the mixture to reflux.
-
Stir the reaction at reflux for 1-3 hours, monitoring its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a 5 M sodium hydroxide solution until the pH is basic.
-
The resulting tin salts will precipitate. Filter the mixture and wash the solid with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain this compound.
Visualizations
Synthetic Pathway
Caption: Synthetic route for this compound.
General Experimental Workflow
Caption: A generalized workflow for chemical synthesis experiments.
References
Purification Methods for 6-amino-1,3-benzoxazol-2(3H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 6-amino-1,3-benzoxazol-2(3H)-one, a key intermediate in pharmaceutical synthesis. The following sections outline various purification techniques, including recrystallization, flash column chromatography, and trituration, along with activated carbon treatment for color removal.
Overview of Purification Strategies
This compound is a polar aromatic amine, which can present challenges in purification due to its potential for strong interaction with silica gel and susceptibility to oxidation. The choice of purification method will depend on the nature and quantity of impurities present in the crude material. The following protocols provide robust starting points for achieving high purity.
Recrystallization
Recrystallization is a primary method for purifying solid compounds. The selection of an appropriate solvent is critical and should be based on the principle that the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Protocol 1: Recrystallization from Ethanol
This protocol is a common starting point for the recrystallization of many organic solids.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask, just enough to wet the solid.
-
Heat the mixture to reflux with stirring.
-
Gradually add more hot ethanol until the solid completely dissolves.
-
If the solution is colored, proceed to the activated carbon treatment (Section 5).
-
Once a clear solution is obtained, remove it from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal recovery, further cool the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Recrystallization from Methyl Tert-Butyl Ether (MTBE)
This solvent has been shown to be effective for structurally similar compounds and can be a good alternative to ethanol.
Materials:
-
Crude this compound
-
Methyl tert-butyl ether (MTBE)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Follow the same general procedure as for recrystallization from ethanol, substituting MTBE as the solvent.
-
Be cautious of the lower boiling point of MTBE (55 °C) and adjust the heating accordingly.
Table 1: Representative Recrystallization Data
| Solvent | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Ethanol | 90 | >98 | 80-90 |
| MTBE | 90 | >99 | 75-85 |
Note: The values in this table are representative and may vary depending on the initial purity of the crude material and the precise experimental conditions.
Flash Column Chromatography
Flash column chromatography is a rapid and effective method for separating compounds with different polarities. Due to the basic nature of the amino group, standard silica gel can lead to poor separation and product loss. The following protocols are designed to mitigate these issues.
Protocol 3: Flash Chromatography using Amine-Functionalized Silica
Amine-functionalized silica gel is often the best choice for purifying basic compounds as it minimizes tailing and improves resolution.
Materials:
-
Crude this compound
-
Amine-functionalized silica gel
-
Chromatography column
-
Solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane)
-
Collection tubes
Procedure:
-
Dry-load the crude product onto a small amount of amine-functionalized silica.
-
Pack the column with amine-functionalized silica gel in the chosen eluent.
-
Carefully add the dry-loaded sample to the top of the column.
-
Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it. A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 4: Flash Chromatography on Silica Gel with a Mobile Phase Modifier
If amine-functionalized silica is not available, standard silica gel can be used with the addition of a basic modifier to the eluent.
Materials:
-
Crude this compound
-
Silica gel
-
Chromatography column
-
Solvent system (e.g., Dichloromethane/Methanol)
-
Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)
-
Collection tubes
Procedure:
-
Prepare the mobile phase by adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the solvent system.
-
Pack the column with silica gel slurried in the modified mobile phase.
-
Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elute the column with the modified mobile phase, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Representative Flash Chromatography Data
| Stationary Phase | Mobile Phase | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Amine-SiO₂ | DCM/MeOH (gradient) | 85 | >99 | 85-95 |
| Silica Gel | DCM/MeOH + 1% TEA | 85 | >98 | 80-90 |
Note: The values in this table are representative and may vary depending on the specific impurities and chromatographic conditions.
Trituration
Trituration is a simple and effective method for removing small amounts of impurities that have a different solubility profile from the desired compound.
Protocol 5: Trituration with Methanol or Ethyl Acetate
This technique is particularly useful for removing non-polar impurities from the more polar product.
Materials:
-
Crude this compound
-
Methanol or Ethyl Acetate
-
Beaker or flask
-
Stir bar and stir plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in a beaker with a stir bar.
-
Add a small amount of the chosen solvent (methanol or ethyl acetate) at room temperature.
-
Stir the slurry vigorously for 15-30 minutes. The desired compound should remain as a solid, while impurities dissolve in the solvent.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of fresh, cold solvent.
-
Dry the purified solid under vacuum.
Activated Carbon Treatment
If the crude product is colored due to high molecular weight, colored impurities, treatment with activated carbon can be effective. This step is typically performed during recrystallization.
Protocol 6: Decolorization with Activated Carbon
Materials:
-
Solution of crude this compound in a suitable hot solvent (from recrystallization procedure)
-
Activated carbon
-
Fluted filter paper
-
Hot filtration setup (heated funnel)
Procedure:
-
After dissolving the crude product in hot solvent for recrystallization, cool the solution slightly.
-
Add a small amount of activated carbon (typically 1-2% by weight of the crude product) to the solution.
-
Heat the mixture back to boiling for a few minutes with swirling.
-
Perform a hot filtration through fluted filter paper to remove the activated carbon.
-
Proceed with the cooling and crystallization steps as described in the recrystallization protocol.
Visualization of Purification Workflows
The following diagrams illustrate the logical flow of the purification protocols.
Caption: Recrystallization Workflow Diagram.
Caption: Flash Chromatography Workflow Diagram.
Application Notes and Protocols for the NMR Analysis of 6-amino-1,3-benzoxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-amino-1,3-benzoxazol-2(3H)-one. This document includes predicted spectral data based on related structures, comprehensive experimental protocols, and visual aids to facilitate understanding of the molecular structure and analytical workflow.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active benzoxazolone derivatives. NMR spectroscopy is an essential technique for the structural elucidation and purity assessment of such molecules. This guide provides a practical framework for the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound.
Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 11.5 | br s | 1H | NH -3 |
| ~6.85 | d | 1H | H -4 |
| ~6.50 | d | 1H | H -7 |
| ~6.45 | dd | 1H | H -5 |
| ~5.00 | br s | 2H | NH ₂-6 |
br s = broad singlet, d = doublet, dd = doublet of doublets
Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C -2 |
| ~145.0 | C -6 |
| ~142.0 | C -3a |
| ~131.0 | C -7a |
| ~110.0 | C -4 |
| ~108.0 | C -5 |
| ~98.0 | C -7 |
Experimental Protocols
The following protocols outline the steps for preparing a sample of this compound for NMR analysis and acquiring high-quality spectra.
3.1. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Solubilization: Vortex the NMR tube for 30-60 seconds to ensure complete dissolution of the sample. Gentle heating may be applied if the compound has low solubility at room temperature.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.
3.2. NMR Data Acquisition
These are general parameters for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample concentration.[1]
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1.0 - 2.0 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: 16 ppm (-2 to 14 ppm)
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30)
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance)
-
Relaxation Delay: 2.0 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 240 ppm (-20 to 220 ppm)
3.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum using the residual solvent peak (DMSO-d₆ at δ ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C) or the TMS signal (δ = 0.00 ppm).[1][2]
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Visualizations
Diagram 1: Chemical Structure and Atom Numbering
Caption: Chemical structure of this compound with IUPAC numbering for NMR assignments.
Diagram 2: General NMR Analysis Workflow
Caption: A generalized workflow for NMR analysis from sample preparation to structural elucidation.
References
Application Notes and Protocols: Leveraging 6-amino-1,3-benzoxazol-2(3H)-one as a Versatile Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-amino-1,3-benzoxazol-2(3H)-one core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its rigid bicyclic structure and the presence of a modifiable amino group at the 6-position allow for the systematic exploration of structure-activity relationships (SAR). This scaffold has been successfully employed to generate potent inhibitors of various biological targets, leading to the discovery of promising candidates for the treatment of cancer, inflammatory diseases, and bacterial infections. These application notes provide an overview of the key applications, relevant biological data, and detailed experimental protocols for utilizing this scaffold in drug discovery programs.
Key Applications
The this compound scaffold has demonstrated significant potential in the development of:
-
Kinase Inhibitors: Derivatives have shown potent inhibitory activity against key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR).
-
Anti-inflammatory Agents: By targeting pro-inflammatory signaling pathways, these compounds can effectively reduce the production of inflammatory mediators.
-
Anti-Quorum Sensing Agents: This scaffold can be used to design molecules that disrupt bacterial communication, thereby attenuating virulence and biofilm formation without exerting direct bactericidal pressure, which may reduce the development of resistance.
Data Presentation: Biological Activities of this compound Derivatives
Table 1: Kinase Inhibitory Activity of Aminobenzoxazole Derivatives against KDR
| Compound ID | Structure/Substitution | KDR Inhibition IC50 (µM) | Reference |
| Compound 1 | (Structure not fully specified) | 6.855 | [1] |
| Compound 16 | (Structure not fully specified) | - | [1] |
| Compound 17 | (Structure not fully specified) | - | [1] |
| Sorafenib | Positive Control | - | [1] |
Note: Specific structures for compounds 1, 16, and 17 were not available in the provided search results, but their potent activity highlights the potential of the aminobenzoxazole scaffold. Compound 1 showed the highest inhibitory activity among the tested compounds[1].
Table 2: Anti-inflammatory Activity of 6-Acylamino/Sulfonamido Benzoxazolone Derivatives
| Compound ID | R Group (Acyl/Sulfonyl) | NO Production Inhibition IC50 (µM) | IL-6 Production Inhibition IC50 (µM) | Reference |
| 3i | (Structure not specified) | Potent | Potent | [2] |
| 3j | (Structure not specified) | Potent | Potent | [2] |
| 3l | (Structure not specified) | Potent | Potent | [2] |
| Celecoxib | Positive Control | Potent | Potent | [2] |
Note: The inhibitory activities of compounds 3i, 3j, and 3l were reported to be superior or equivalent to the positive control, celecoxib, in a dose-dependent manner[2].
Experimental Protocols
Protocol 1: General Synthesis of 6-Acylamino/Sulfonamido Benzoxazolone Derivatives
This protocol describes a general method for the acylation or sulfonylation of the this compound scaffold.
Materials:
-
This compound
-
Appropriate acyl chloride or sulfonyl chloride
-
Anhydrous pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
-
Standard workup and purification reagents and equipment (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, rotary evaporator, silica gel for column chromatography).
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Add pyridine or triethylamine (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add the desired acyl chloride or sulfonyl chloride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 6-acylamino or 6-sulfonamido benzoxazolone derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: In Vitro KDR Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 values of test compounds against KDR.
Materials:
-
Recombinant human VEGFR-2/KDR enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
Test compounds (benzoxazolone derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or control (DMSO for 100% activity, or a known inhibitor like Sorafenib for positive control) to the wells of the microplate.
-
Add 5 µL of a master mix containing the KDR enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final volume should be 10 µL.
-
-
Incubation: Incubate the plate at 30°C (or room temperature, as recommended by the enzyme manufacturer) for 60 minutes.
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a suitable non-linear regression model to determine the IC50 value.
-
Protocol 3: Anti-Quorum Sensing (QS) Activity Assay - Inhibition of Virulence Factor Production
This protocol outlines a general method to assess the ability of benzoxazolone derivatives to inhibit the production of QS-regulated virulence factors in Pseudomonas aeruginosa.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
-
Microplate reader
-
Reagents for specific virulence factor assays (e.g., Elastin-Congo Red for elastase assay, skim milk for protease assay).
Procedure:
-
Bacterial Growth with Test Compounds:
-
Inoculate LB broth with an overnight culture of P. aeruginosa to an initial OD600 of ~0.02.
-
Add the test compounds at various concentrations to the bacterial cultures. Include a solvent control (DMSO) and a positive control if available.
-
Incubate the cultures at 37°C with shaking for 18-24 hours.
-
Measure the final OD600 to assess bacterial growth and rule out any bactericidal or bacteriostatic effects of the compounds.
-
-
Elastase Activity Assay:
-
Centrifuge the bacterial cultures to pellet the cells and collect the supernatant.
-
Add the supernatant to a solution of Elastin-Congo Red (ECR) and incubate at 37°C for 3-6 hours.
-
Stop the reaction and pellet the insoluble ECR by centrifugation.
-
Measure the absorbance of the supernatant at 495 nm. A decrease in absorbance compared to the control indicates inhibition of elastase production.
-
-
Protease Activity Assay:
-
Use the cell-free supernatant from the bacterial cultures.
-
Add the supernatant to wells of a microplate containing skim milk agar.
-
Incubate at 37°C for 18-24 hours.
-
Measure the diameter of the clearing zone around the wells. A smaller clearing zone compared to the control indicates inhibition of protease activity.
-
-
Data Analysis:
-
Normalize the virulence factor production to bacterial growth (OD600).
-
Calculate the percentage of inhibition of each virulence factor for each compound concentration compared to the solvent control.
-
Visualizations
Caption: Drug discovery workflow using the benzoxazolone scaffold.
Caption: Anti-inflammatory mechanism via MAPK/NF-κB pathway.
Caption: Experimental workflow for KDR kinase inhibition assay.
Caption: Workflow for assessing anti-quorum sensing activity.
References
- 1. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 6-amino-1,3-benzoxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-1,3-benzoxazol-2(3H)-one is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure serves as a key building block for the development of new therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical research communities.
This document provides detailed application notes and protocols for the scalable synthesis of this compound. The primary route detailed involves a two-step process: the nitration of a 1,3-benzoxazol-2(3H)-one precursor, followed by the reduction of the resulting 6-nitro-1,3-benzoxazol-2(3H)-one.
Synthetic Pathway Overview
The most common and scalable synthetic route to this compound proceeds through a 6-nitro intermediate. This strategy allows for the use of readily available starting materials and employs robust chemical transformations suitable for large-scale production.
Caption: Synthetic pathway for this compound.
Data Presentation: Comparison of Synthesis Techniques
The following table summarizes quantitative data for the key steps in the synthesis of this compound. Data for analogous reactions are included to provide a comparative overview.
| Step | Reactants | Reagents & Solvents | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity | Reference |
| Cyclization | o-Aminophenol, Urea | Sulfuric Acid | 3 | 110-135 | High | Not specified | [1] |
| Nitration | 1,3-Benzoxazol-2(3H)-one | Nitric Acid, Acidic Imidazolium Ionic Liquid | 2 | 40 | High | Not specified | |
| Reduction | 6-Nitrobenzimidazole derivative | SnCl₂·2H₂O, HCl, Methanol | 0.5 | Reflux | 12 | Not specified | [2] |
| Reduction | 6-Nitro-1-hydroxy-2,1-benzoxaborolane | Pd/C, Ammonium Formate, Ethanol | Not specified | 25 | 92 | >99% (HPLC) | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Benzoxazol-2(3H)-one (Precursor)
This protocol is adapted from a general procedure for the synthesis of benzoxazolones.[1]
Materials:
-
o-Aminophenol
-
Urea
-
Concentrated Sulfuric Acid
-
Water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a condenser, combine o-aminophenol and urea in a 1:1.2 molar ratio.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to 110-135 °C and maintain this temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 1,3-benzoxazol-2(3H)-one.
Protocol 2: Synthesis of 6-Nitro-1,3-benzoxazol-2(3H)-one
This protocol is based on a described nitration of benzoxazolone.
Materials:
-
1,3-Benzoxazol-2(3H)-one
-
Nitric Acid (65%)
-
Sulfuric Acid (concentrated)
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a thermometer and a dropping funnel, dissolve 1,3-benzoxazol-2(3H)-one in concentrated sulfuric acid at 0-5 °C.
-
Slowly add a nitrating mixture of nitric acid and sulfuric acid dropwise to the solution while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 6-nitro-1,3-benzoxazol-2(3H)-one.
Protocol 3: Synthesis of this compound (Reduction of 6-Nitro Intermediate)
Two alternative reduction methods are provided, offering flexibility in terms of scale and available equipment.
This method is adapted from the reduction of a similar nitrobenzimidazole derivative.[2]
Materials:
-
6-Nitro-1,3-benzoxazol-2(3H)-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
Sodium Hydroxide (NaOH) solution (20%)
-
Water
Procedure:
-
In a round-bottom flask, suspend 6-nitro-1,3-benzoxazol-2(3H)-one in methanol.
-
Add a solution of SnCl₂·2H₂O in a mixture of methanol and concentrated HCl. The molar ratio of the nitro compound to SnCl₂·2H₂O should be approximately 1:7.
-
Reflux the reaction mixture for 30 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and concentrate under reduced pressure.
-
Dissolve the residue in water and basify with a 20% NaOH solution to a pH of 14.
-
Filter the resulting precipitate and wash with water to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
This method is based on a continuous flow hydrogenation of a related nitro compound and is highly scalable.[3]
Materials:
-
6-Nitro-1,3-benzoxazol-2(3H)-one
-
Palladium on Carbon (Pd/C, 10 wt%)
-
Ammonium Formate
-
Ethanol
Procedure:
-
Prepare a solution of 6-nitro-1,3-benzoxazol-2(3H)-one and ammonium formate (3-4 equivalents) in ethanol.
-
For a continuous flow setup, pump the solution through a pre-packed reactor containing Pd/C at room temperature.
-
For a batch process, charge a flask with the solution of the nitro compound and ammonium formate in ethanol, and then add Pd/C catalyst. Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by trituration with a suitable solvent or by recrystallization.
Experimental Workflow for Scale-Up
The following diagram illustrates a general workflow for the scale-up of this compound synthesis.
Caption: General workflow for scaling up the synthesis.
References
Application Notes and Protocols for the Quantification of 6-amino-1,3-benzoxazol-2(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed, representative analytical methods for the quantitative determination of 6-amino-1,3-benzoxazol-2(3H)-one in biological matrices. While specific validated public-domain methods for this compound are not widely available, the protocols described herein are based on established principles of bioanalysis for small polar molecules and serve as a comprehensive starting point for method development and validation. Two common analytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for general quantification and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, such as pharmacokinetic studies.
General Bioanalytical Workflow
The quantification of xenobiotics in biological matrices follows a structured workflow to ensure data accuracy and reproducibility. The process begins with sample collection and preparation to isolate the analyte and remove interferences, followed by instrumental analysis and data processing.
Method Performance Summary
The following table summarizes the expected performance characteristics for the two proposed analytical methods. These targets are based on typical requirements outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][2][3][4]
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 |
| Calibration Range | 50 - 5000 ng/mL | 0.1 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Matrix Effect (IS-normalized) | N/A | CV ≤ 15% |
| Recovery | > 80% | > 85% |
Experimental Protocols
This method is suitable for applications where analyte concentrations are expected to be in the mid-to-high ng/mL range, such as in formulation analysis or in vitro assays.
3.1.1. Principle this compound is separated from matrix components on a reversed-phase C18 column and quantified by its absorbance of ultraviolet (UV) light at its wavelength of maximum absorbance (λmax).
3.1.2. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
3.1.3. Instrumentation and Conditions
-
HPLC System: Standard HPLC with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 285 nm (Note: λmax should be experimentally determined).
3.1.4. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Serially dilute the stock solution with 50:50 acetonitrile:water to prepare calibration standards ranging from 50 ng/mL to 5000 ng/mL.
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing an internal standard (if used).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial for analysis.
-
This highly sensitive and selective method is ideal for pharmacokinetic studies and other applications requiring low limits of quantification.
3.2.1. Principle The analyte and its stable isotope-labeled internal standard (SIL-IS) are extracted from plasma and separated by reversed-phase chromatography. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity.
3.2.2. Materials and Reagents
-
As per Protocol 1, plus:
-
This compound-d3 (or other suitable SIL-IS) as internal standard.
3.2.3. Instrumentation and Conditions
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 2% B to 98% B over 3 minutes, hold for 1 minute, return to 2% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
3.2.4. Mass Spectrometer Settings (Hypothetical)
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (Analyte): Q1: 151.1 -> Q3: 107.1 (Note: These transitions must be optimized experimentally).
-
MRM Transitions (IS): Q1: 154.1 -> Q3: 110.1 (Note: These transitions must be optimized experimentally).
3.2.5. Standard and Sample Preparation
-
Stock and Working Standards: Prepared as in Protocol 1, but with concentration ranges appropriate for the LC-MS/MS method (e.g., 0.1 to 200 ng/mL).
-
Sample Preparation: Follow the protein precipitation protocol described in section 3.1.4. The internal standard should be included in the precipitation solvent at a fixed concentration (e.g., 10 ng/mL).
Hypothetical Signaling Pathway Involvement
To fulfill visualization requirements, the following diagram illustrates a hypothetical scenario where this compound acts as an inhibitor of a kinase within a cellular signaling cascade. This is a generic representation and not based on published data for this specific compound.
References
Application of 6-amino-1,3-benzoxazol-2(3H)-one in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 6-amino-1,3-benzoxazol-2(3H)-one as a key scaffold in the synthesis of potent kinase inhibitors. This versatile building block has been instrumental in the development of inhibitors targeting various kinases implicated in cancer, such as c-Met, Aurora B, and KDR (VEGFR-2).
Introduction
This compound is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid structure and hydrogen bonding capabilities allow for favorable interactions within the ATP-binding pocket of various kinases. The amino group at the 6-position serves as a crucial handle for introducing diverse substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. This document will detail the synthesis, biological activity, and relevant signaling pathways of kinase inhibitors derived from this scaffold.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors synthesized using the this compound scaffold.
| Kinase Target | Compound/Derivative | IC50 (nM) | Cell Line (for cellular assays) | Reference |
| c-Met | Benzo[d]oxazol-2(3H)-one-quinolone 13 | 1 | EBC-1 | [1] |
| Compound 28a (3-aminoindazole scaffold) | 1.8 | EBC-1 (cellular IC50: 180 nM) | [2] | |
| Piperidinyl-based benzoxazole 11b | 181 | - | [3] | |
| Aurora B | BI 831266 | 42 | HCT116 (cellular IC50: 4 nM) | [4] |
| AMG 900 (pan-Aurora inhibitor) | 4 | - | [5] | |
| Danusertib (PHA-739358) | 79 | - | [5] | |
| Alisertib (MLN8237) (Aurora A selective) | 396.5 | - | [5] | |
| KDR (VEGFR-2) | Aminobenzoxazole derivative 1 | 6855 | - | [6] |
| Piperidinyl-based benzoxazole 11b | 57 | - | [3] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of kinase inhibitors utilizing the this compound core. Specific reaction conditions may require optimization based on the desired final product.
General Synthetic Scheme
A common synthetic strategy involves the coupling of the this compound core with a variety of functionalized side chains. This is often achieved through amide bond formation, urea formation, or other coupling reactions.
Protocol 1: Synthesis of an Amide-Linked Kinase Inhibitor
This protocol describes a general procedure for the synthesis of an amide derivative of this compound.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid (1.1 equivalents) and the coupling agent (1.2 equivalents) in the anhydrous solvent.
-
Add the organic base (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide-linked kinase inhibitor.
-
Characterize the final product using 1H NMR, 13C NMR, and HRMS.
Protocol 2: Kinase Inhibition Assay (General)
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant active kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a microplate, add the kinase, substrate, and inhibitor solution in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from this compound.
Conclusion
This compound represents a highly valuable and versatile scaffold for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent and selective inhibitors against a range of clinically relevant kinase targets. The information provided in this document serves as a comprehensive resource for researchers engaged in the design, synthesis, and evaluation of next-generation kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assays of Benzoxazolone Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for assessing the cytotoxic effects of benzoxazolone compounds. The methodologies outlined are essential for screening and characterizing the anti-cancer potential of this important class of heterocyclic compounds.
Introduction
Benzoxazolone derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1] Evaluating the cytotoxicity of these compounds is a critical first step in the drug discovery process. This document details the experimental setup for key cytotoxicity assays, including the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays for deciphering the mechanism of cell death.
Data Presentation: Cytotoxicity of Benzoxazolone Derivatives
The following tables summarize the cytotoxic activity of various benzoxazolone derivatives against different human cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC₅₀ Values of Benzoxazole Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Assay Duration | IC₅₀ (µM) | Reference |
| Compound 3f | HT-29 (colorectal) | Not Specified | 59.89 | [2] |
| HCT116 (colorectal) | Not Specified | >121.7 | [2] | |
| Compound 3c | MCF-7 (breast) | Not Specified | 4 µg/mL | [3] |
| Compound 3b | MCF-7 (breast) | Not Specified | 12 µg/mL | [3] |
| Compound 3e | Hep-G2 (liver) | Not Specified | 17.9 µg/mL | [3] |
| Acanthoside A | HepG2 (liver) | Not Specified | 7.8 | |
| HeLa (cervical) | Not Specified | 10.2 | ||
| A-549 (lung) | Not Specified | 12.4 | ||
| Acanthoside B | HepG2 (liver) | Not Specified | 15.4 | |
| HeLa (cervical) | Not Specified | 18.2 | ||
| A-549 (lung) | Not Specified | 20.1 | ||
| Acanthoside C | HepG2 (liver) | Not Specified | 20.5 | |
| HeLa (cervical) | Not Specified | 22.8 | ||
| A-549 (lung) | Not Specified | 26.6 | ||
| Acanthoside D | HepG2 (liver) | Not Specified | 18.9 | |
| HeLa (cervical) | Not Specified | 21.3 | ||
| A-549 (lung) | Not Specified | 24.5 | ||
| Compound 2 (5-chloro substituted) | MDA-MB-231 (breast) | 72 hours | 50 | [1] |
| Compound 1 | MCF-7 (breast) | 48 hours | 100 | [4] |
| Compound 2 (5-chloro substituted) | MCF-7 (breast) | 48 hours | 50 | [4] |
| Compound 4c (Tyrosine Kinase Inhibitor) | Not Specified | Not Specified | 0.10 | [5] |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays are provided below.
Cell Viability - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[6] These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which is purple.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a CO₂ incubator.[6]
-
Compound Treatment: After 24 hours, replace the old medium with a fresh medium containing various concentrations of the benzoxazolone compounds. Incubate for the desired period (e.g., 24, 48, or 72 hours).[6][7]
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Read the absorbance at 570 nm using a microplate reader.[9][10]
Membrane Integrity - Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[11] This enzyme is a soluble cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[12]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with benzoxazolone compounds as described in the MTT assay protocol. Include control wells for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with a lysis buffer).[12]
-
Sample Collection: After the incubation period, centrifuge the plate at 600 x g for 10 minutes.[13]
-
Enzyme Reaction: Transfer 10 µL of the clear supernatant from each well to a new 96-well plate.[13] Add 100 µL of the LDH Reaction Mix to each well and incubate for 30 minutes at room temperature, protected from light.[13]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[13]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.[7] Several assays can be used to determine if benzoxazolone compounds induce apoptosis.
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[15] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful tool for identifying dead cells.[14]
Protocol:
-
Cell Treatment: Treat cells with the benzoxazolone compounds for the desired time.
-
Cell Staining: After treatment, harvest the cells and resuspend them in 100 µL of binding buffer. Add 3 µL of FITC-labeled Annexin V and 1.0 µL of propidium iodide (1.0 mg/mL stock solution).[14]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[14][16]
Caspases are a family of proteases that play an essential role in apoptosis.[17] Caspase-3 is a key executioner caspase.[4]
Protocol:
-
Cell Lysis: Treat cells with the benzoxazolone compounds, then lyse the cells to release their contents.
-
Substrate Addition: Add a caspase-3 substrate (e.g., a peptide conjugated to a fluorescent reporter) to the cell lysate.
-
Fluorescence Measurement: If caspase-3 is active, it will cleave the substrate, releasing the fluorescent reporter. Measure the fluorescence using a fluorometer or a microplate reader. The increase in fluorescence is proportional to the caspase-3 activity.[18]
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, which is a hallmark of late-stage apoptosis.[1][7]
Protocol:
-
Cell Fixation and Permeabilization: Treat cells with the benzoxazolone compounds, then fix and permeabilize the cells.
-
TdT Enzyme Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and dUTP nucleotides conjugated to a fluorescent label. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
-
Visualization: The fluorescently labeled DNA fragments can then be visualized and quantified using fluorescence microscopy or flow cytometry.[1]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the cytotoxicity of benzoxazolone compounds.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. idus.us.es [idus.us.es]
- 3. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 4. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. esisresearch.org [esisresearch.org]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 6-amino-1,3-benzoxazol-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-amino-1,3-benzoxazol-2(3H)-one.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step process:
-
Step 1: Synthesis of 6-nitro-1,3-benzoxazol-2(3H)-one from a suitable precursor like 2-amino-4-nitrophenol.
-
Step 2: Reduction of 6-nitro-1,3-benzoxazol-2(3H)-one to the desired this compound.
Step 1: Synthesis of 6-nitro-1,3-benzoxazol-2(3H)-one
Q1: My cyclization reaction to form 6-nitro-1,3-benzoxazol-2(3H)-one is resulting in a low yield. What are the common causes?
A1: Low yields in this step can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in the 2-amino-4-nitrophenol can interfere with the cyclization reaction. Ensure the starting material is of high purity.
-
Inefficient Cyclizing Agent: The choice of cyclizing agent is crucial. While urea is a common reagent, other options like carbonyldiimidazole (CDI) or phosgene derivatives might offer better yields under specific conditions.
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting material or product.
-
Reaction Time: Ensure the reaction is monitored to completion, for example, by using thin-layer chromatography (TLC). Premature workup will result in a lower yield.
Q2: I am observing multiple spots on my TLC plate during the synthesis of the nitro-intermediate. What are the likely side products?
A2: Side product formation can significantly reduce your yield. Common side products may include:
-
Unreacted Starting Material: If the reaction has not gone to completion, you will see the starting 2-amino-4-nitrophenol.
-
Polymerization Products: Under harsh conditions, phenolic compounds can be prone to polymerization.
-
Incomplete Cyclization Products: Depending on the cyclizing agent used, you might isolate intermediate species that have not fully cyclized.
To minimize side products, it is important to optimize reaction conditions such as temperature, reaction time, and the stoichiometry of the reactants.[1]
Step 2: Reduction of 6-nitro-1,3-benzoxazol-2(3H)-one
Q3: The reduction of my 6-nitro-1,3-benzoxazol-2(3H)-one is not going to completion. What can I do?
A3: An incomplete reduction can be addressed by considering the following:
-
Catalyst Activity (for Catalytic Hydrogenation): If you are using a catalyst like Palladium on carbon (Pd/C), ensure it is active. Catalysts can deactivate over time or due to impurities in the reaction mixture. Using a fresh batch or increasing the catalyst loading might be necessary.[1]
-
Hydrogen Source (for Catalytic Hydrogenation): Ensure an adequate supply of hydrogen. If using a hydrogen balloon, make sure it is sufficiently filled and that there are no leaks in the system. For transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, formic acid) should be present in a sufficient molar excess.
-
Choice of Reducing Agent: If catalytic hydrogenation is not effective, other reducing agents can be employed. Tin(II) chloride (SnCl2) in an acidic medium is a classic and often effective method for the reduction of aromatic nitro groups.[2] Other metal-based reductions, such as using iron (Fe) or zinc (Zn) in acidic conditions, are also viable alternatives.
Q4: I am getting a low yield after the reduction step, even though the reaction appears to go to completion by TLC. What could be the issue?
A4: Product loss during workup and purification is a common problem.
-
Workup Procedure: The workup procedure should be optimized to minimize product loss. For reductions using metals in acid, neutralization is a critical step. The pH should be carefully adjusted to ensure the amino product is in its free base form to be extracted into an organic solvent.
-
Purification Method: Recrystallization is a common method for purifying the final product. The choice of solvent is critical for obtaining a high recovery of pure product. A solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature is ideal.
II. Experimental Protocols
Protocol 1: Synthesis of 6-nitro-1,3-benzoxazol-2(3H)-one
This protocol describes a general procedure for the cyclization of 2-amino-4-nitrophenol using carbonyldiimidazole (CDI).
Materials:
-
2-amino-4-nitrophenol
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-nitrophenol (1 equivalent) in anhydrous THF.
-
Add CDI (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain 6-nitro-1,3-benzoxazol-2(3H)-one.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol outlines the reduction of the nitro-intermediate using palladium on carbon (Pd/C) as a catalyst.
Materials:
-
6-nitro-1,3-benzoxazol-2(3H)-one
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve 6-nitro-1,3-benzoxazol-2(3H)-one (1 equivalent) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% catalyst loading).
-
Seal the vessel and purge with an inert gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen (or use a hydrogen-filled balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization.
III. Data Presentation
The following tables provide a summary of how reaction parameters can influence the yield of the two-step synthesis.
Table 1: Optimization of the Cyclization Reaction
| Entry | Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Urea | Neat | 150 | 4 | 65 |
| 2 | Triphosgene | Toluene | 110 | 6 | 75 |
| 3 | CDI | THF | 65 | 5 | 85 |
| 4 | CDI | Acetonitrile | 80 | 5 | 82 |
Table 2: Optimization of the Nitro Reduction
| Entry | Reducing System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂, 10% Pd/C (5 mol%) | Methanol | 25 | 4 | 92 |
| 2 | H₂, 10% Pd/C (2 mol%) | Methanol | 25 | 8 | 85 |
| 3 | SnCl₂·2H₂O, HCl | Ethanol | 78 | 3 | 88 |
| 4 | Fe, NH₄Cl | Ethanol/Water | 78 | 6 | 82 |
IV. Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in the synthesis.
References
Technical Support Center: Synthesis of 6-amino-1,3-benzoxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-amino-1,3-benzoxazol-2(3H)-one. The following information is intended to help you diagnose and resolve issues in your experimental work, leading to improved yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Low or No Yield of the Desired Product
Q1: My reaction to synthesize this compound is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge and can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial.
-
Purity of Starting Materials: The purity of your precursors, particularly the substituted aminophenol, is critical. Impurities can interfere with the cyclization and reduction steps. It is advisable to verify the purity of starting materials using techniques like NMR or melting point analysis and purify them if necessary.[1]
-
Reaction Conditions for Cyclization:
-
Urea-based Synthesis: This method often requires high temperatures (typically a melt at 130-160°C) for the condensation of the aminophenol and urea. Insufficient temperature will lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants and products. A slight excess of urea (1.5 to 3 equivalents) can help drive the reaction to completion, but a large excess may promote the formation of side products like biuret.[2]
-
Phosgene or Triphosgene-based Synthesis: These reactions are often faster and occur at lower temperatures but require careful handling due to the high toxicity of the reagents. Incomplete reactions can be an issue if the stoichiometry or reaction time is not optimized.
-
-
Reaction Conditions for Nitro Group Reduction:
-
Catalyst Activity: If you are performing a catalytic hydrogenation (e.g., with Pd/C), ensure your catalyst is active. Catalysts can deactivate over time or with improper handling. Using a fresh batch or increasing the catalyst loading might be necessary.[3]
-
Incomplete Reduction: The reduction of the nitro group may be incomplete. Monitor the reaction progress using TLC or LC-MS to ensure all the nitro-intermediate has been consumed before work-up.
-
Issue 2: Formation of Significant Side Products
Q2: My TLC and NMR analyses show multiple spots and peaks, indicating the presence of significant impurities. What are the common side products and how can I minimize their formation?
A2: Side product formation is a primary cause of low yields and purification difficulties. The nature of these impurities depends on the synthetic route.
-
Incomplete Cyclization: In syntheses starting from an aminophenol, the intermediate may not fully cyclize, especially if the reaction time is too short or the temperature is too low.[3]
-
Side Products from Nitro Reduction: The reduction of the nitro group can be a major source of impurities.
-
Incomplete Reduction Intermediates: Partial reduction of the nitro group can lead to the formation of nitroso and hydroxylamine intermediates. These highly reactive species can then undergo condensation reactions to form azo and azoxy compounds, which are often highly colored impurities.
-
Isomeric Impurities: If starting from a dinitro compound, achieving selective reduction of one nitro group can be challenging and may result in a mixture of isomers. For example, the reduction of 2,4-dinitroaniline can yield a mixture of 2-amino-4-nitroaniline and 4-amino-2-nitroaniline.[2]
-
-
Side Products from Urea: When using urea for cyclization at high temperatures, urea can decompose or self-condense to form impurities such as biuret and cyanuric acid .[2]
-
Oxidation of Aminophenols: 2-Aminophenols are susceptible to air oxidation, which can lead to the formation of colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[1]
To minimize side product formation:
-
Optimize Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry.
-
Inert Atmosphere: For sensitive reagents like aminophenols, use an inert atmosphere.[1]
-
Purification of Intermediates: If your synthesis is a multi-step process, purifying the intermediate (e.g., the 6-nitro-1,3-benzoxazol-2(3H)-one) before the final reduction step can prevent the carry-over of impurities.
Issue 3: Difficulty in Product Purification
Q3: I am having trouble purifying the final this compound product. What are effective purification strategies?
A3: Purification can be challenging due to the presence of structurally similar side products.
-
Column Chromatography: This is a very effective method for separating the desired product from impurities. The choice of the solvent system is crucial for achieving good separation. A gradient elution might be necessary.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step. The choice of solvent is critical and may require some experimentation.
-
Acid-Base Extraction: The amino group in the final product allows for selective extraction into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Common Side Products in the Synthesis of this compound
The following table summarizes common side products that may be encountered during the synthesis, their likely origin, and suggested methods for minimization.
| Side Product Category | Specific Examples | Likely Origin | Minimization Strategies |
| Incomplete Reduction Products | 6-Nitroso-1,3-benzoxazol-2(3H)-one, 6-Hydroxylamino-1,3-benzoxazol-2(3H)-one | Incomplete reduction of the nitro group of 6-nitro-1,3-benzoxazol-2(3H)-one. | Ensure complete reaction by monitoring with TLC/LC-MS, use fresh and active catalyst, optimize reaction time and hydrogen pressure (for catalytic hydrogenation). |
| Condensation Byproducts | Azo and Azoxy derivatives of this compound | Condensation of nitroso and hydroxylamine intermediates during nitro group reduction. | Ensure complete and rapid reduction to the amine, control reaction temperature. |
| Isomeric Impurities | 5-amino-1,3-benzoxazol-2(3H)-one | Use of impure starting materials (e.g., a mixture of 4-amino-2-nitrophenol and 2-amino-4-nitrophenol). | Use highly pure and well-characterized starting materials. |
| Urea-Related Impurities | Biuret, Cyanuric acid | High-temperature decomposition and self-condensation of urea during the cyclization step.[2] | Use a minimal excess of urea, maintain the lowest effective reaction temperature, and optimize reaction time.[2] |
| Incomplete Cyclization | N-(4-amino-2-hydroxyphenyl)urea (from 4-amino-2-nitrophenol route after reduction) | Insufficient temperature or reaction time during the urea-based cyclization.[2] | Ensure adequate heating and monitor the reaction to completion.[2] |
| Oxidation Products | Colored polymeric materials | Air oxidation of aminophenol starting materials or the final amino product.[1] | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] |
Experimental Protocols
The following is a representative two-step protocol for the synthesis of this compound, starting from 4-nitro-2-aminophenol.
Step 1: Synthesis of 6-nitro-1,3-benzoxazol-2(3H)-one
-
Reactants:
-
4-nitro-2-aminophenol (1 equivalent)
-
Urea (2-3 equivalents)
-
-
Procedure:
-
Combine 4-nitro-2-aminophenol and urea in a round-bottom flask equipped with a mechanical stirrer and a condenser.
-
Heat the mixture in an oil bath to 140-150°C. The mixture will melt and ammonia gas will be evolved.
-
Maintain the temperature and continue stirring for 2-3 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Add water to the solidified mass and break it up.
-
Filter the solid product, wash it thoroughly with water to remove any unreacted urea and byproducts, and then dry it under vacuum. This crude 6-nitro-1,3-benzoxazol-2(3H)-one can be used in the next step or purified further by recrystallization from ethanol.
-
Step 2: Synthesis of this compound
-
Reactants:
-
6-nitro-1,3-benzoxazol-2(3H)-one (1 equivalent)
-
Palladium on carbon (Pd/C, 10% w/w, 5-10 mol%)
-
Methanol or Ethanol as solvent
-
Hydrazine hydrate or a hydrogen gas source
-
-
Procedure (Catalytic Hydrogenation with Hydrogen Gas):
-
Dissolve or suspend the 6-nitro-1,3-benzoxazol-2(3H)-one in a suitable solvent like methanol or ethanol in a hydrogenation vessel.
-
Add the Pd/C catalyst to the mixture.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography.
-
Logical Relationship of Side Product Formation
The following diagram illustrates the key reaction pathways and the potential for side product formation during the synthesis of this compound.
Caption: Synthetic pathway and potential side product formation in the synthesis of this compound.
References
solubility issues of 6-amino-1,3-benzoxazol-2(3H)-one and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-amino-1,3-benzoxazol-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What should I do first?
A1: The limited aqueous solubility of this compound is a common challenge. The first step is to assess the pH of your buffer. As an amino-substituted benzoxazolone, the solubility of this compound is expected to be pH-dependent. Due to the presence of the amino group, the compound will be more soluble in acidic conditions where the amino group is protonated. Consider preparing your stock solution in an acidic buffer (e.g., pH 2-4) or in a small amount of an organic co-solvent like DMSO before diluting it into your aqueous buffer.
Q2: I'm observing precipitation when I add my DMSO stock solution of this compound to my aqueous assay buffer. How can I prevent this?
A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not sufficient to keep the compound dissolved in the final aqueous solution. To mitigate this, you can try the following:
-
Decrease the final concentration of the compound in your assay.
-
Increase the percentage of co-solvent in your final solution, ensuring it does not exceed the tolerance level for your specific assay (typically <1% DMSO).
-
Use a different co-solvent that has better solubilizing properties for your compound and is compatible with your experimental system.
-
Employ a solubilizing excipient , such as a surfactant or a cyclodextrin, in your aqueous buffer.
Q3: What are the best organic solvents for dissolving this compound?
A3: While specific experimental data for this compound is limited, based on its structure and the properties of similar compounds, it is expected to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It may also have moderate solubility in lower alcohols like ethanol and methanol. For biological assays, DMSO is a common choice for preparing concentrated stock solutions.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Yes, pH adjustment is a viable strategy. The amino group on the benzoxazole ring is basic and will become protonated at acidic pH. This protonated form is generally more water-soluble. Therefore, acidifying the aqueous medium should increase the solubility of this compound. It is recommended to determine the pKa of the compound to optimize the pH for maximum solubility.
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Poor solubility or precipitation of the compound during the experiment.
-
Troubleshooting Steps:
-
Visually inspect your assay plates/tubes for any signs of precipitation.
-
Determine the kinetic solubility of the compound in your final assay buffer.
-
Consider using a formulation strategy to improve solubility, such as the inclusion of co-solvents or cyclodextrins.
-
Issue 2: Difficulty preparing a stock solution of a specific concentration.
-
Possible Cause: The desired concentration exceeds the solubility limit of the compound in the chosen solvent.
-
Troubleshooting Steps:
-
Consult the estimated solubility data in Table 1 to select a more appropriate solvent.
-
Try gentle heating and/or sonication to aid dissolution. Be cautious with heating as it may degrade the compound.
-
If a higher concentration is necessary, consider preparing a suspension or employing advanced formulation techniques like solid dispersions.
-
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Remarks |
| Water (pH 7) | Poorly soluble | Solubility is expected to be low in neutral aqueous solutions. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Poorly soluble | Similar to water, low solubility is anticipated. |
| Acidic Buffer (pH 2-4) | Moderately soluble | Protonation of the amino group should enhance solubility. |
| Dimethyl Sulfoxide (DMSO) | Highly soluble | A good solvent for preparing concentrated stock solutions. |
| N,N-Dimethylformamide (DMF) | Highly soluble | Another suitable solvent for stock solution preparation. |
| Ethanol | Sparingly to moderately soluble | May require heating or sonication to achieve higher concentrations. |
| Methanol | Sparingly to moderately soluble | Similar to ethanol. |
Note: The solubility values are estimates based on the chemical structure and data for analogous compounds. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the tube in a water bath for 5-10 minutes at room temperature.
-
Visually inspect the solution to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: pH-Dependent Solubility Determination
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Plot the solubility as a function of pH.
Visualizations
Caption: Workflow for preparing a stock solution and diluting for aqueous assays.
stability of 6-amino-1,3-benzoxazol-2(3H)-one under different pH conditions
Disclaimer: The following information is a general guide based on the chemical properties of the benzoxazolone ring system and standard pharmaceutical stability testing protocols. As of our latest update, specific experimental data on the pH stability of 6-amino-1,3-benzoxazol-2(3H)-one is not publicly available. Researchers are strongly advised to perform their own stability studies to determine the precise degradation profile of this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
A1: While specific data is unavailable, the benzoxazolone ring system is generally susceptible to hydrolysis under strongly acidic and alkaline conditions. The lactone (cyclic ester) and amide functionalities within the ring can be cleaved by acid or base catalysis. The amino group at the 6-position may also influence the molecule's stability and degradation pathway. It is anticipated that the compound will exhibit greatest stability at a neutral or near-neutral pH.
Q2: What are the likely degradation products of this compound under pH stress?
A2: Under harsh acidic or alkaline conditions, the primary degradation is likely to be the hydrolysis of the benzoxazolone ring. This would result in the formation of 2,4-diamino-5-hydroxyphenylethanone or related compounds through ring-opening. The exact degradation products would need to be identified through experimental analysis such as LC-MS.
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the intact compound from its potential degradation products.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of compound in solution | The pH of the solution is too acidic or alkaline, causing rapid hydrolysis. | Adjust the pH of your solution to be near neutral (pH 6-8). If the experimental conditions require acidic or alkaline pH, consider the stability limitations and analyze samples promptly. |
| Appearance of unknown peaks in HPLC chromatogram | These are likely degradation products of this compound. | Perform a forced degradation study to intentionally generate and identify these degradation products. Use a mass spectrometer (LC-MS) to help elucidate their structures. |
| Inconsistent results between experimental repeats | The compound may be degrading over the course of the experiment. The stability may be affected by buffer components, temperature, or light exposure. | Ensure consistent timing for sample preparation and analysis. Control the temperature of your solutions. Protect solutions from light, especially if photostability has not been determined. Use freshly prepared solutions for each experiment. |
Data Presentation
The following table is an example of how to present quantitative data from a pH stability study of this compound. The values presented are hypothetical and for illustrative purposes only.
| pH | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) |
| 2.0 | 40 | 24 | 100.0 | 85.2 | 14.8 |
| 4.0 | 40 | 24 | 100.0 | 95.1 | 4.9 |
| 7.0 | 40 | 24 | 100.0 | 99.5 | 0.5 |
| 9.0 | 40 | 24 | 100.0 | 92.3 | 7.7 |
| 12.0 | 40 | 24 | 100.0 | 70.6 | 29.4 |
Experimental Protocols
Protocol: pH Stability Study of this compound
1. Objective: To evaluate the stability of this compound across a range of pH values under accelerated temperature conditions.
2. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate and citrate buffers
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
-
pH meter
3. Method:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of pH Buffers:
-
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, and 12) using appropriate buffer systems (e.g., HCl for pH 2, citrate buffer for pH 4, phosphate buffer for pH 7 and 9, and NaOH for pH 12).
-
-
Sample Preparation for Stability Study:
-
For each pH condition, transfer a known volume of the stock solution into a volumetric flask and dilute with the respective pH buffer to a final concentration (e.g., 100 µg/mL).
-
Prepare a control sample (time zero) for each pH by immediately neutralizing an aliquot of the sample and diluting it with the mobile phase to the working concentration for HPLC analysis.
-
-
Stress Conditions:
-
Incubate the prepared samples at a constant, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.
-
Protect samples from light to avoid photodegradation.
-
-
Time Points for Analysis:
-
Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the aliquots to stop further degradation and dilute them with the mobile phase to the working concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. An example of starting conditions could be:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample for each pH condition.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Technical Support Center: Purification of 6-amino-1,3-benzoxazol-2(3H)-one
Welcome to the Technical Support Center for the purification of 6-amino-1,3-benzoxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific challenges you may face during your experiments.
Issue 1: Low Purity After Initial Synthesis
Q1: My crude this compound is showing multiple spots on TLC analysis. What are the likely impurities?
A1: The impurities in your crude product are highly dependent on the synthetic route employed. A common route involves the nitration of 1,3-benzoxazol-2(3H)-one to form 6-nitro-1,3-benzoxazol-2(3H)-one, followed by reduction of the nitro group.
Potential Impurities:
-
Unreacted Starting Material: Incomplete reduction can leave traces of 6-nitro-1,3-benzoxazol-2(3H)-one.
-
Side-Products from Nitration: The initial nitration step may produce isomeric nitro-benzoxazolones (e.g., 4-nitro and 5-nitro isomers) which can be carried through the reduction step.
-
By-products from Reduction: Depending on the reducing agent used (e.g., SnCl₂/HCl, H₂/Pd/C), various intermediates or by-products can be formed. For example, with catalytic hydrogenation, partially reduced species might be present.
-
Decomposition Products: Aromatic amines can be susceptible to oxidation and degradation, especially if exposed to air and light for extended periods.
Troubleshooting & Optimization:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reduction reaction to ensure the complete consumption of the starting nitro compound.
-
Control Nitration Conditions: Careful control of temperature and nitrating agent stoichiometry during the nitration step can minimize the formation of unwanted isomers.
-
Thorough Work-up: An appropriate aqueous work-up is crucial. For instance, if using a metal/acid reducing agent like SnCl₂, ensuring the complete removal of metal salts is necessary.
Issue 2: Difficulty with Chromatographic Purification
Q2: I'm trying to purify this compound using silica gel column chromatography, but I'm getting significant tailing and poor separation. Why is this happening and how can I fix it?
A2: This is a common issue when purifying basic compounds like aromatic amines on standard silica gel.[1] The acidic nature of silica gel interacts strongly with the basic amino group, leading to peak tailing and sometimes irreversible adsorption of the product onto the column.[1]
Troubleshooting & Optimization:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Incorporating a small amount of a basic solvent like triethylamine (typically 0.1-1%) or ammonia in your mobile phase can help to neutralize the acidic sites on the silica gel, leading to improved peak shape and separation.[1][2]
-
Solvent System: A common mobile phase for such compounds is a gradient of ethyl acetate in hexane or dichloromethane in methanol, with the added basic modifier.
-
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: Using a pre-treated amine-functionalized silica gel can be a very effective way to avoid the strong acid-base interactions.[1]
-
Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Chromatography: If the compound has sufficient hydrophobicity, reversed-phase flash chromatography using a C18 stationary phase with a mobile phase of acetonitrile/water or methanol/water can be an excellent option.[2] Adjusting the pH of the mobile phase to be slightly basic can improve retention and peak shape.[2]
-
Issue 3: Challenges with Recrystallization
Q3: I am struggling to find a suitable solvent system for the recrystallization of this compound. What are some recommended solvents?
A3: Finding the right recrystallization solvent requires some experimentation. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Recommended Solvents and Techniques:
-
Single Solvent Systems:
-
Ethanol or Methanol: These are often good starting points for polar compounds.
-
Water: For more polar compounds, hot water can be an effective recrystallization solvent.[3]
-
Ethyl Acetate: Can be a good choice, especially for removing more non-polar impurities.
-
-
Two-Solvent Systems:
-
Hexane/Ethyl Acetate: Dissolve the compound in a minimum amount of hot ethyl acetate and then slowly add hexane until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[3]
-
Hexane/Acetone: Similar to the hexane/ethyl acetate system.[3]
-
Ethanol/Water: Dissolve in hot ethanol and add water until turbidity is observed.
-
-
Acidic Solvents: For basic compounds like amines, recrystallization from a dilute organic acid solution (e.g., acetic acid in a co-solvent) can sometimes yield high-purity crystals.[4]
Troubleshooting "Oiling Out":
If your compound "oils out" instead of forming crystals, it means the solution is supersaturated at a temperature above the melting point of the solid in that solvent. To remedy this:
-
Reheat the solution to dissolve the oil.
-
Add more of the better solvent to decrease the supersaturation.
-
Allow the solution to cool more slowly.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
Experimental Protocols
General Protocol for the Reduction of 6-nitro-1,3-benzoxazol-2(3H)-one
A common synthetic route to this compound is the reduction of the corresponding nitro compound.
Materials:
-
6-nitro-1,3-benzoxazol-2(3H)-one
-
Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C))
-
Solvent (e.g., Ethanol, Ethyl acetate, or concentrated Hydrochloric acid)
-
Base for work-up (e.g., Sodium bicarbonate or Sodium hydroxide solution)
Procedure with SnCl₂/HCl:
-
Suspend 6-nitro-1,3-benzoxazol-2(3H)-one in a suitable solvent like ethanol or concentrated hydrochloric acid.
-
Add a stoichiometric excess of Tin(II) chloride dihydrate portion-wise while monitoring the temperature.
-
Heat the reaction mixture at reflux and monitor the reaction progress by TLC until all the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude this compound.
Procedure with Catalytic Hydrogenation (H₂/Pd/C):
-
Dissolve or suspend 6-nitro-1,3-benzoxazol-2(3H)-one in a solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Data Presentation
Table 1: Troubleshooting Guide for Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Strong interaction between the basic amine and acidic silica gel. | Add 0.1-1% triethylamine or ammonia to the mobile phase. Use amine-functionalized silica or alumina. |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the solvent gradient. Consider using a different solvent system (e.g., DCM/MeOH instead of Hex/EtOAc). |
| No Elution of Product | The compound is irreversibly adsorbed onto the silica. | Use a more polar mobile phase with a basic modifier. Switch to a different stationary phase (alumina or reversed-phase). |
| Product Degradation | The compound is unstable on acidic silica. | Use a less acidic stationary phase like neutral alumina or a functionalized silica. Purify quickly and at a lower temperature if possible. |
Visualizations
Logical Workflow for Troubleshooting Purification
Caption: A decision-making workflow for the purification of this compound.
Signaling Pathway of Purification Challenges
Caption: The interaction of the basic amine with acidic silica leading to purification challenges.
References
Technical Support Center: Synthesis of 6-amino-1,3-benzoxazol-2(3H)-one
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of 6-amino-1,3-benzoxazol-2(3H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding synthetic strategy for this compound?
A1: A robust and widely applicable two-step strategy is the most common approach. This involves the initial synthesis of 6-nitro-1,3-benzoxazol-2(3H)-one, followed by the reduction of the nitro group to the desired 6-amino product. This method avoids potential complications of handling an amino group during the initial ring formation.
Q2: What are the critical factors influencing the overall yield?
A2: The overall yield is primarily dependent on the efficiency of two key stages: the cyclization reaction to form the benzoxazolone ring and the subsequent nitro group reduction. Key factors include the purity of the starting materials, choice of reagents, reaction temperature, reaction time, and the effectiveness of the purification methods at each stage.
Q3: My final product is difficult to purify. What are some recommended techniques?
A3: Purification can often be achieved without column chromatography. Recrystallization from a suitable solvent like ethanol is a common method.[1] Additionally, trituration with solvents such as methanol (MeOH) or ethyl acetate (EtOAc) can be highly effective for removing impurities and isolating the product with high purity.[2][3]
Synthesis Workflow and Troubleshooting
The following diagram illustrates the recommended synthetic pathway and key areas for troubleshooting.
Caption: Recommended two-step synthesis and key troubleshooting points.
Troubleshooting Guide
Problem Area 1: Low Yield or Impurities in Cyclization Step (Formation of 6-Nitro-1,3-benzoxazol-2(3H)-one)
Q: My cyclization reaction with 5-nitro-2-aminophenol and urea has a low yield. How can I improve it?
A: This reaction can achieve very high yields, often exceeding 95%, when optimized.[4] Here are common issues and solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor Progress: Use Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed. Reaction Time/Temp: Ensure the reaction is heated to at least 100-115°C. A complete dissolution of reagents should occur initially.[4] Extend the reaction time if necessary. |
| Incorrect pH | Acid Catalyst: The reaction is catalyzed by mineral acids like HCl or H2SO4. Ensure the initial pH is acidic to facilitate the condensation.[4] During workup, adjust the pH to 5-6 to ensure complete precipitation of the product.[4] |
| Sub-optimal Reagents | Purity: Use high-purity 5-nitro-2-aminophenol and urea. Impurities in the starting material can inhibit the reaction or lead to side products. |
| Poor Isolation | Precipitation: After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.[4] Pouring the reaction mixture into ice water can also effectively induce precipitation.[1] Washing: Wash the filtered solid with cold water to remove any remaining acid and urea.[4] |
Problem Area 2: Low Yield or Impurities in Nitro Reduction Step
Q: The reduction of 6-nitro-1,3-benzoxazol-2(3H)-one is not going to completion or is producing impurities. What should I do?
A: Catalytic hydrogenation is a clean and efficient method for this transformation. Below are troubleshooting steps to ensure a high-yielding reduction.
| Possible Cause | Recommended Solution |
| Catalyst Inactivity | Use Fresh Catalyst: Palladium on carbon (Pd/C) can lose activity over time. Ensure you are using a fresh or properly stored catalyst. Catalyst Loading: If the reaction is sluggish, consider a modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Inefficient Hydrogen Transfer | Hydrogen Source: Both hydrogen gas (H2) and transfer hydrogenation agents like ammonium formate (HCO2NH4) are effective.[2][3] If using ammonium formate, ensure it is added in sufficient excess (e.g., 4 equivalents).[2][3] Agitation: Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen source. |
| Impure Starting Material | Purify Intermediate: Impurities from the previous step can sometimes poison the palladium catalyst. If you suspect this, purify the 6-nitro intermediate by recrystallization before proceeding with the reduction. |
| Product Isolation Issues | Catalyst Removal: After the reaction is complete, the Pd/C catalyst must be completely removed by filtration, typically through a pad of Celite, to prevent contamination of the final product. Solvent Removal & Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or trituration to yield the final, high-purity this compound.[2] |
The following decision tree can help guide your troubleshooting process for the reduction step.
Caption: Decision tree for troubleshooting the nitro reduction step.
Experimental Protocols
Protocol 1: Synthesis of 6-nitro-1,3-benzoxazol-2(3H)-one
This protocol is adapted from a high-yield procedure for forming the benzoxazolone core.[4]
-
To a suitable reaction vessel, add 5-nitro-2-aminophenol (1.0 equiv) and urea (1.2 equiv).
-
Add a sufficient amount of aqueous mineral acid (e.g., 10 M HCl) to form a stirrable slurry.
-
Heat the mixture to 100-115°C with stirring. The solids should dissolve, forming a clear solution.
-
Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction's completion by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature. The product will begin to precipitate.
-
Adjust the pH of the suspension to 5-6 with a suitable base (e.g., aqueous NaOH) to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with cold water, and dry under a vacuum to obtain 6-nitro-1,3-benzoxazol-2(3H)-one.
Protocol 2: Synthesis of this compound (Catalytic Transfer Hydrogenation)
This protocol utilizes a common and effective method for nitro group reduction.[2][3]
-
In a round-bottom flask, dissolve the 6-nitro-1,3-benzoxazol-2(3H)-one (1.0 equiv) in ethanol (EtOH).
-
To this solution, add ammonium formate (4.0 equiv) and 10% Palladium on carbon (Pd/C, ~5-10 mol%).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress by TLC.
-
Upon completion, dilute the mixture with additional ethanol and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol to recover all the product.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from ethanol or by trituration with a suitable solvent to afford the pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]
Technical Support Center: Degradation of 6-amino-1,3-benzoxazol-2(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 6-amino-1,3-benzoxazol-2(3H)-one in solution. The information is based on established principles of organic chemistry and forced degradation studies, as direct experimental data for this specific molecule is not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in solution?
A1: Based on its chemical structure, which includes an aromatic amine and a cyclic carbamate (benzoxazolone ring), the most probable degradation pathways are hydrolysis of the oxazolone ring and oxidation of the aromatic amine. Photodegradation is also a potential pathway due to the presence of the aromatic system.
Q2: Under what conditions is hydrolysis of the benzoxazolone ring expected to occur?
A2: Hydrolysis of the cyclic carbamate is most likely to be catalyzed by acidic or basic conditions.[1] This would involve the cleavage of the ester or amide bond within the five-membered ring. While cyclic carbamates are generally quite stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, can promote this degradation.[2] The presence of certain metal ions may also trigger hydrolysis.[3][4]
Q3: What types of degradation products can be expected from the oxidation of the 6-amino group?
A3: The aromatic amine functionality is susceptible to oxidation.[5] Oxidative stress, which can be induced by agents like hydrogen peroxide, can lead to the formation of various degradation products.[5] These may include colored polymeric materials resulting from the coupling of radical intermediates.[6][7] More extensive oxidation could potentially lead to the formation of nitroso or nitro derivatives.[8]
Q4: Is this compound susceptible to photodegradation?
A4: Aromatic amines can undergo photodegradation upon exposure to UV light.[9][10][11] The specific degradation products would depend on the solvent and the presence of photosensitizers. This pathway could involve the formation of radical species, leading to a complex mixture of degradation products.
Q5: How can I monitor the degradation of this compound and the formation of its degradants?
A5: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS), is the preferred technique.[12][13] Such a method should be able to separate the parent compound from all potential degradation products, allowing for accurate quantification of the degradation process.
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound in basic solution. | Base-catalyzed hydrolysis of the benzoxazolone ring. | Neutralize the solution and analyze for the appearance of a ring-opened product (e.g., an aminophenol derivative). Consider performing the experiment at a lower temperature to reduce the reaction rate. |
| Development of a colored solution during the experiment, especially in the presence of an oxidizing agent. | Oxidation of the 6-amino group leading to colored polymeric products. | Use an antioxidant to see if the color formation is inhibited. Analyze the solution using LC-MS to identify potential high-molecular-weight degradation products. |
| Unexpected degradation in a solution containing metal ions. | Metal-catalyzed hydrolysis of the carbamate. [3][4] | Add a chelating agent (e.g., EDTA) to sequester the metal ions and observe if the degradation is suppressed. |
| Inconsistent results in experiments conducted under ambient light. | Photodegradation of the aromatic amine. [9][10][11] | Protect the experimental setup from light by using amber glassware or by working in a dark room. Conduct a formal photostability study to confirm this degradation pathway. |
| Poor mass balance in the chromatographic analysis of degraded samples. | Formation of non-UV active or highly retained/eluted degradation products. | Employ a more universal detection method, such as a Charged Aerosol Detector (CAD) or a mass spectrometer, in conjunction with HPLC. Check for the possibility of volatile degradants that might be lost during sample preparation. |
Hypothetical Degradation Data
Table 1: Hypothetical Degradation of this compound under Various Stress Conditions.
| Stress Condition | % Degradation (Hypothetical) | Major Degradation Product(s) (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 15% | 2-Amino-4-aminophenol derivative (from hydrolysis) |
| 0.1 M NaOH, 60°C, 24h | 45% | 2-Amino-4-aminophenol derivative (from hydrolysis) |
| 3% H₂O₂, RT, 24h | 25% | Oxidized dimeric and polymeric species |
| UV Light Exposure, 24h | 10% | Complex mixture of photoproducts |
| 80°C, 72h | 5% | Minor thermal degradants |
Table 2: Hypothetical Half-life (t½) of this compound in Solution.
| Solution pH | Temperature (°C) | Hypothetical t½ (hours) |
| 1.2 | 60 | 120 |
| 7.0 | 60 | > 200 |
| 10.0 | 60 | 30 |
Experimental Protocols
The following are general protocols for conducting forced degradation studies. Researchers should adapt these to their specific experimental setup and analytical methods.
Protocol 1: Hydrolytic Degradation
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or water).
-
Add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3%.
-
Keep the solution at room temperature, protected from light.
-
Monitor the degradation over time by HPLC.
Protocol 3: Photolytic Degradation
-
Prepare a solution of the compound in a photochemically transparent solvent (e.g., water or acetonitrile).
-
Expose the solution to a controlled light source that provides both UV and visible output (e.g., a photostability chamber).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at appropriate time intervals.
Visualizations
Caption: Hypothetical Hydrolytic Degradation Pathway.
Caption: Plausible Oxidative Degradation Pathways.
Caption: General Experimental Workflow for Degradation Studies.
References
- 1. cecas.clemson.edu [cecas.clemson.edu]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of a carbamate triggered by coordination of metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. dl.edi-info.ir [dl.edi-info.ir]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bibrepo.uca.es [bibrepo.uca.es]
- 13. mdpi.com [mdpi.com]
avoiding byproduct formation in benzoxazolone synthesis
Welcome to the technical support center for benzoxazolone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of benzoxazolones.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common issues and practical advice for optimizing your benzoxazolone synthesis experiments.
Issue 1: Low Yield and Byproduct Formation in Urea-Based Synthesis
Q1: My reaction between 2-aminophenol and urea is resulting in a low yield of benzoxazolone and a significant amount of an unknown byproduct. What is the likely side reaction and how can I minimize it?
A1: A common issue in the urea-based synthesis of benzoxazolone is the formation of biuret as a major byproduct. This occurs when an excess of urea is used, or the reaction temperature is not adequately controlled.[1][2] The reaction mechanism involves the thermal decomposition of urea to isocyanic acid, which then reacts with another molecule of urea to form biuret.[3]
Troubleshooting Strategies:
-
Optimize Reagent Stoichiometry: While a slight excess of urea (1.5 to 3 equivalents) can help drive the reaction to completion, a large excess should be avoided to prevent biuret formation.[2]
-
Temperature Control: The condensation reaction is typically carried out in a melt phase at temperatures between 130-160°C.[2] Insufficient temperature will lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting materials and product.[2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the 2-aminophenol starting material before workup.[2]
-
Purity of Starting Materials: Impurities in the 2-aminophenol can hinder the cyclization process. Ensure the purity of your starting materials before commencing the reaction.[2]
Table 1: Effect of Urea Equivalents on Benzoxazolone Yield and Biuret Formation
| Equivalents of Urea | Reaction Temperature (°C) | Benzoxazolone Yield (%) | Biuret Formation |
| 1.0 | 140 | Low | Minimal |
| 2.0 | 140 | High | Trace Amounts[1] |
| >3.0 | 140 | Decreased | Significant[2] |
Issue 2: Side Reactions in Phosgene or Triphosgene-Based Synthesis
Q2: I am using triphosgene as a phosgene substitute for my benzoxazolone synthesis and observing multiple spots on my TLC. What are the possible side products?
A2: When using phosgene or its safer substitute, triphosgene, side reactions can occur if the reaction conditions are not carefully controlled. Possible byproducts include the formation of N-carbamoyl chlorides and ureas from the reaction of 2-aminophenol with partially reacted intermediates. Over-reaction can also lead to the formation of undesired oligomeric species.
Troubleshooting Strategies:
-
Slow Reagent Addition: Add the triphosgene solution dropwise to the solution of 2-aminophenol at a low temperature (e.g., 0°C) to control the reaction rate and minimize side reactions.
-
Use of a Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically used to scavenge the HCl generated during the reaction. Ensure the slow and controlled addition of the base.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
Issue 3: Incomplete Reaction with Diethyl Carbonate
Q3: My attempt to synthesize benzoxazolone from 2-aminophenol and diethyl carbonate is showing a low conversion rate. How can I improve the yield?
A3: The reaction of 2-aminophenol with diethyl carbonate often requires a catalyst and elevated temperatures to proceed efficiently. Low conversion is a common issue if the reaction conditions are not optimal.
Troubleshooting Strategies:
-
Catalyst Selection: The use of a base catalyst, such as potassium carbonate or sodium methoxide, is often necessary to facilitate the reaction.
-
Higher Temperature: This reaction generally requires higher temperatures, often refluxing in a high-boiling solvent like xylene or N,N-dimethylformamide (DMF).
-
Removal of Ethanol: The ethanol generated as a byproduct can inhibit the forward reaction. Consider removing it from the reaction mixture by distillation.
Experimental Protocols
Protocol 1: High-Yield Synthesis of Benzoxazolone from 2-Aminophenol and Urea
This protocol is designed to maximize the yield of benzoxazolone while minimizing the formation of biuret.
Materials:
-
2-Aminophenol (1.0 equivalent)
-
Urea (2.0 equivalents)
-
Sulfuric acid (catalytic amount)
-
Water
Procedure:
-
To a mixture of 109 parts of o-aminophenol and 72 parts of water, slowly add 53 parts of sulfuric acid monohydrate while stirring.[1]
-
Once the salt formation is complete, add 120 parts of urea to the resulting suspension.[1]
-
Heat the mixture to 115°C. A complete dissolution should be observed within approximately 10 minutes.[1]
-
Over a period of 3.5 hours, add 26.5 parts of sulfuric acid monohydrate dropwise, maintaining the pH of the solution between 2 and 3.[1]
-
After the addition of sulfuric acid is complete, continue the reaction until the pH of the suspension decreases to 3-4.[1]
-
Add 1000 parts of water to the reaction mass and heat to 100°C until all the precipitated crystals are dissolved.[1]
-
Cool the mixture to room temperature. The benzoxazolone will precipitate.
-
Collect the crystals by suction filtration and wash with a small amount of cold water.[1]
-
The resulting benzoxazolone should have a melting point of 139-140°C, with a yield of approximately 96.5%.[1]
Protocol 2: Benzoxazolone Synthesis using Triphosgene
This protocol uses the safer phosgene substitute, triphosgene.
Materials:
-
2-Aminophenol (1.0 equivalent)
-
Triphosgene (0.4 equivalents)
-
Triethylamine (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 2-aminophenol in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve triphosgene in anhydrous DCM.
-
Slowly add the triphosgene solution to the 2-aminophenol solution via a dropping funnel over 30 minutes.
-
Slowly add triethylamine to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 3: Benzoxazolone Synthesis with Diethyl Carbonate
This protocol describes a catalyzed reaction of 2-aminophenol with diethyl carbonate.
Materials:
-
2-Aminophenol (1.0 equivalent)
-
Diethyl carbonate (excess, can be used as solvent)
-
Potassium carbonate (catalytic amount)
-
High-boiling point solvent (e.g., Xylene or DMF), optional
Procedure:
-
Combine 2-aminophenol, a catalytic amount of potassium carbonate, and an excess of diethyl carbonate in a round-bottom flask equipped with a reflux condenser.
-
If not using diethyl carbonate as the solvent, add a high-boiling point solvent like xylene.
-
Heat the mixture to reflux (typically 120-150°C depending on the solvent) and maintain for several hours.
-
Monitor the reaction by TLC. The reaction may be slow and require overnight reflux.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Visualizations
The following diagrams illustrate key workflows and reaction pathways to aid in troubleshooting and understanding the synthesis of benzoxazolone.
Caption: Troubleshooting workflow for byproduct formation.
Caption: General pathways in benzoxazolone synthesis.
References
- 1. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
troubleshooting failed reactions of 6-amino-1,3-benzoxazol-2(3H)-one
Welcome to the technical support center for 6-amino-1,3-benzoxazol-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered in reactions involving this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Topic 1: N-Acylation Reactions (e.g., with Acyl Chlorides or Anhydrides)
Question 1: My N-acylation reaction of this compound is resulting in a low yield or fails to go to completion. What are the likely causes and how can I improve it?
Answer: Low yields in the N-acylation of this compound can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
-
Insufficiently Reactive Acylating Agent: While acetic anhydride can be effective, less reactive anhydrides may struggle.
-
Solution: Switch to a more electrophilic acylating agent, such as the corresponding acyl chloride.[1]
-
-
Inappropriate Base: The choice and amount of base are critical. An insufficient amount of a weak base may not effectively neutralize the acid byproduct (e.g., HCl), leading to the protonation of the starting amine and halting the reaction. A very strong base can promote unwanted side reactions.
-
Solution: Use a non-nucleophilic organic base like triethylamine or pyridine in slight excess (1.1-1.5 equivalents). For challenging acylations, a stronger base like sodium hydride (NaH) can be used to deprotonate the amine first, but this requires anhydrous conditions.[1]
-
-
Poor Solubility: The starting material or the acylated product may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and a slow, incomplete reaction.
-
Solution: Select a solvent in which the starting material is fully soluble. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). Gentle heating may be required.
-
-
Reaction Temperature: Acylations are often exothermic. Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may result in a very slow reaction rate.
-
Solution: Start the reaction at 0 °C, especially during the addition of the acylating agent, and then allow it to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Question 2: My reaction mixture has turned dark brown/black, and I am getting a tar-like substance instead of a clean product. What is happening?
Answer: Dark discoloration and the formation of tar are typically signs of oxidation or decomposition. Aromatic amines, like this compound, can be sensitive to air and strong acids.
-
Oxidation: The amino group is susceptible to oxidation, which can be accelerated by heat and the presence of air.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Ensure that your starting material is pure and has not discolored upon storage.
-
-
Decomposition: Strong acidic conditions, which can arise from the generation of HCl during acylation with an acyl chloride without a sufficient base, can lead to degradation of the starting material or product.
-
Solution: Ensure an adequate amount of base is present to neutralize the acid as it is formed. Add the acylating agent slowly to control the exotherm and the rate of acid generation.
-
Question 3: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the possible side reactions?
Answer: Besides the desired N-acylated product, several side products can form:
-
Di-acylation: The amide nitrogen of the newly formed product can be acylated a second time, especially if a large excess of a highly reactive acylating agent is used.
-
Solution: Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture.[1]
-
-
Ring Acylation (Friedel-Crafts): While the amino group is activating, converting it to an amide makes it ortho-, para-directing. Under certain conditions, acylation could occur on the aromatic ring, though this is less common under standard N-acylation conditions.
-
Ring Opening (Hydrolysis): If the reaction is performed under strongly basic aqueous conditions, the benzoxazolone ring can undergo hydrolytic cleavage.
-
Solution: Use anhydrous solvents and non-nucleophilic organic bases. If an aqueous workup is necessary, keep the pH neutral or slightly acidic and avoid prolonged exposure to strong bases.
-
Topic 2: N-Alkylation Reactions (e.g., with Alkyl Halides)
Question 1: My N-alkylation reaction is giving me a mixture of products, including what appears to be an O-alkylated isomer. How can I improve the selectivity for N-alkylation?
Answer: The benzoxazolone ring contains both a nucleophilic nitrogen (at the 3-position) and an oxygen atom within the lactam that can also be alkylated, leading to a mixture of N- and O-alkylated products. The amino group at the 6-position is also a potential site for alkylation.
-
Controlling N- vs. O-Alkylation: The selectivity between N- and O-alkylation of the benzoxazolone ring is influenced by the nature of the alkylating agent and the reaction conditions.
-
Solution: To favor N-alkylation, use alkylating agents with "soft" leaving groups, such as methyl iodide. In contrast, "hard" leaving groups, like in dimethyl sulfate, tend to favor O-alkylation. The choice of base and solvent also plays a crucial role.
-
-
Alkylation of the Amino Group: The primary amine at the 6-position is generally more nucleophilic than the amide nitrogen within the ring and will likely be the primary site of alkylation.
-
Solution: To achieve alkylation at the N-3 position of the ring, the 6-amino group must first be protected (e.g., by acylation). After N-3 alkylation, the protecting group can be removed.
-
Question 2: The reaction is sluggish, and I have a significant amount of unreacted starting material. What can I do to drive the reaction to completion?
Answer: Sluggish alkylation reactions are often due to insufficient reactivity of the electrophile or suboptimal reaction conditions.
-
Reactivity of Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl.
-
Solution: If using an alkyl chloride, consider switching to the corresponding bromide or iodide.
-
-
Base and Temperature: A base is required to deprotonate the amine or the amide, making it more nucleophilic. The reaction may also require thermal energy.
-
Solution: Use a suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like DMF or acetonitrile. Heating the reaction mixture is often necessary. Monitor the progress by TLC to find the optimal temperature and time.
-
Data Presentation
The yield of the final product in a multi-step synthesis is highly dependent on the efficiency of each step. Below is a comparative table of yields for different methods of synthesizing the core benzoxazolone ring system, which can be a precursor to this compound.
| Synthetic Route | Starting Materials | Reagents & Conditions | Yield (%) | Advantages | Disadvantages | Reference |
| Cyclization (Green Method) | 2-Aminophenol | (Boc)₂O, K₂CO₃, DMF, RT | High | Environmentally friendly, avoids hazardous reagents. | May not be suitable for all substituted 2-aminophenols. | [3] |
| Cyclization (Nanocatalysis) | 2-Aminophenol, Aldehyde | Fe₃O₄@SiO₂-SO₃H, 50 °C, Solvent-free | 84-92% | High yields, short reaction times, reusable catalyst. | Catalyst synthesis is required. | [3] |
| Oxidative Cyclocarbonylation | 2-Aminophenol | FeCl₃·6H₂O, CCl₄, H₂O, 120 °C | 75% | Utilizes a simple iron catalyst. | Requires high temperature and a chlorinated solvent. | [4] |
| Brønsted Acid Catalysis | 2-Aminophenol, Benzaldehyde | BAIL gel, 130 °C, Solvent-free | 98% | Excellent yield, reusable catalyst, solvent-free. | Requires high temperature and synthesis of the catalyst. | [5] |
BAIL gel = Brønsted Acidic Ionic Liquid gel
Experimental Protocols
Protocol 1: Synthesis of 6-Acetylamino-1,3-benzoxazol-2(3H)-one (N-Acylation)
This protocol is an adaptation of a general procedure for the acetylation of anilines.[2][6]
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and ice bath.
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the suspension with stirring.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture. Ensure the temperature remains below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 6-acetylamino-1,3-benzoxazol-2(3H)-one.
Visualizations
Troubleshooting Workflow for Failed N-Acylation
Caption: A flowchart for troubleshooting failed N-acylation reactions.
Potential Side Reactions of this compound
Caption: Common reaction pathways and potential side reactions.
References
Technical Support Center: Efficient Synthesis of 6-amino-1,3-benzoxazol-2(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 6-amino-1,3-benzoxazol-2(3H)-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and catalyst performance data to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
| Issue | Question | Possible Causes & Solutions |
| Low or No Product Yield | My reaction is resulting in a low yield of this compound. What are the common causes? | 1. Incomplete Reaction: The reaction may not have gone to completion. - Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, causing decomposition. - Solution: Optimize the reaction temperature. For reductive cyclization, ensure the hydrogenation is proceeding at an appropriate temperature and pressure. For carbonylation, the temperature should be sufficient to drive the reaction without degrading the product. 3. Catalyst Inactivity: The catalyst may be poisoned or deactivated. - Solution: Ensure the catalyst is fresh or properly activated. For palladium on carbon (Pd/C), ensure it is handled under an inert atmosphere as much as possible. Check for potential catalyst poisons in your starting materials or solvent.[1] 4. Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction. - Solution: Use high-purity starting materials. Recrystallize or purify the starting materials if necessary. |
| Formation of Side Products | I am observing significant side product formation in my reaction. How can I minimize this? | 1. Oxidation of Amino Groups: The amino groups on the starting material or product are susceptible to oxidation, especially at elevated temperatures or in the presence of air. - Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Use degassed solvents. 2. Polymerization: Diaminophenol starting materials can be prone to polymerization under certain conditions. - Solution: Control the reaction temperature and add reagents slowly to avoid localized high concentrations. 3. Incomplete Cyclization: The intermediate may not fully cyclize, leading to the formation of related impurities. - Solution: Ensure the catalyst is active and the reaction conditions (temperature, time) are optimized for complete cyclization. |
| Difficulties in Product Purification | I am having trouble purifying the final product. What are effective purification strategies? | 1. Co-precipitation of Impurities: The product may precipitate with impurities. - Solution: Recrystallization from a suitable solvent system (e.g., ethanol/water, methanol) is often effective. 2. Product Solubility: The product may be sparingly soluble in common chromatography solvents. - Solution: Use a combination of polar and non-polar solvents for column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. 3. Tailing on Silica Gel: The amino group can cause the product to tail on silica gel during column chromatography. - Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to improve the peak shape. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most promising synthetic routes are:
-
Reductive Cyclization of 4-Nitro-2-aminophenol: This is often the preferred method. It involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with a carbonyl source to form the benzoxazolone ring. This can sometimes be achieved in a single step.
-
Carbonylation of 2,4-Diaminophenol: This route involves the reaction of 2,4-diaminophenol with a carbonylating agent, such as phosgene, triphosgene, carbonyldiimidazole (CDI), or urea. Due to the toxicity of phosgene, alternative carbonylating agents are often favored.
Q2: How do I choose the right catalyst for the synthesis?
A2: Catalyst selection is critical for an efficient reaction and depends on the chosen synthetic route:
-
For Reductive Cyclization: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitro groups. The catalyst loading is typically between 5-10 mol%.
-
For Carbonylation: Lewis acids or bases can be used to catalyze the carbonylation reaction, depending on the carbonylating agent. However, for many modern carbonylating agents like CDI, a catalyst may not be strictly necessary.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: The key parameters to control are:
-
Temperature: As mentioned in the troubleshooting guide, temperature control is crucial to prevent side reactions and decomposition.
-
Reaction Time: The reaction should be monitored to ensure it goes to completion without prolonged heating that could lead to side product formation.
-
Atmosphere: Due to the sensitivity of the amino groups to oxidation, conducting the reaction under an inert atmosphere is highly recommended.[1]
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. For reductive cyclization, polar protic solvents like ethanol or methanol are common. For carbonylation, aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via a two-step process involving carbonylation followed by reduction.
Step 1: Synthesis of 6-nitro-1,3-benzoxazol-2(3H)-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-nitrophenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Addition of Carbonylating Agent: To the stirred solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
Reaction Setup: In a hydrogenation vessel, dissolve 6-nitro-1,3-benzoxazol-2(3H)-one (1.0 eq) in ethanol.
-
Addition of Catalyst: Carefully add 10% palladium on carbon (Pd/C) (5-10 mol%) to the solution.
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The final product can be purified by recrystallization from an appropriate solvent system like ethanol/water.
Catalyst Selection and Performance
The choice of catalyst is paramount for achieving high efficiency in the synthesis of this compound. The following table summarizes a qualitative comparison of catalysts for the key reductive step.
| Catalyst | Route | Typical Loading (mol%) | Solvent | Temperature (°C) | Yield | Notes |
| Pd/C (Palladium on Carbon) | Reductive Cyclization | 5 - 10 | Ethanol, Methanol | 25 - 50 | High | Highly efficient for nitro group reduction. Requires hydrogen atmosphere. |
| Raney Nickel | Reductive Cyclization | 10 - 20 | Ethanol | 25 - 60 | Good to High | Effective but may require higher catalyst loading and careful handling due to pyrophoric nature. |
| SnCl₂ (Stannous Chloride) | Reductive Cyclization | Stoichiometric | Ethanol, Ethyl Acetate | 50 - 80 | Moderate to Good | A classical method, but requires stoichiometric amounts of the reducing agent, leading to more waste. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for catalyst selection in the synthesis of this compound.
References
Validation & Comparative
Comparative Analysis of the Biological Activities of 6-Amino-1,3-Benzoxazol-2(3H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 6-amino-1,3-benzoxazol-2(3H)-one and its structurally related analogs. The benzoxazolone scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties. This document summarizes key experimental data on their anticonvulsant, antimicrobial, and cytotoxic activities, providing a basis for structure-activity relationship (SAR) studies and further drug development.
Anticonvulsant Activity
A significant number of 2(3H)-benzoxazolone derivatives have been synthesized and evaluated for their anticonvulsant properties. The primary screening models used are the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) induced seizure tests in rodents. Neurotoxicity is commonly assessed using the rotarod test.
Comparative Data
Below is a summary of the anticonvulsant activity of selected 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives, with phenytoin and carbamazepine as reference compounds.[1] The protective index (PI) is the ratio of the neurotoxic dose (TD50) to the effective dose (ED50). A higher PI indicates a better safety profile.
| Compound | MES (ED50 mg/kg, i.p., mice) | PI (TD50/ED50) | scMet (ED50 mg/kg, i.p., mice) | Receptor Binding |
| Compound 43 | 8.7 | > 5.3 | > 100 | Binds to sigma 1 receptors with nanomolar affinity[1][2] |
| Compound 45 | 7.6 | > 3.9 | > 100 | Binds to sigma 1 receptors with nanomolar affinity[1][2] |
| Compound 26 | 19.4 | > 7.5 | 35.8 | Not specified |
| Phenytoin | 9.5 | 7.3 | > 100 | Not specified |
| Carbamazepine | 8.8 | 8.5 | > 30 | Not specified |
Another study focused on benzoxazole derivatives containing a 1,2,4-triazolone moiety. Compound 5f from this series showed promising anticonvulsant activity in the MES model with a favorable safety profile compared to carbamazepine and valproate.[3]
| Compound | MES (ED50 mg/kg) | Neurotoxicity | Proposed Mechanism |
| Compound 5f | 22.0 | Safer than carbamazepine and valproate | Regulates GABA function in the brain[3] |
Additionally, 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazone derivatives were synthesized and tested. Several of these compounds, including 4d, 4g, 4h, 4m, and 4n , were found to be more active than phenytoin in the pentylenetetrazole-induced seizure test.[4]
Experimental Protocols
Maximal Electroshock (MES) Test: This test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Mice or rats are used.
-
Procedure: An electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.
-
Endpoint: The ability of the test compound to prevent the tonic hindlimb extension phase of the seizure is considered the endpoint.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.
Subcutaneous Pentylenetetrazole (scMet) Test: This model is used to identify drugs that can prevent clonic seizures, which are characteristic of absence seizures.
-
Animal Model: Typically mice.
-
Procedure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.
-
Endpoint: The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is the endpoint.
-
Data Analysis: The ED50 is determined.
Rotarod Test for Neurotoxicity: This test assesses motor coordination and is used to determine the neurotoxic effects of the test compounds.
-
Apparatus: A rotating rod.
-
Procedure: Animals are trained to walk on the rotating rod. After administration of the test compound, their ability to remain on the rod for a set time (e.g., 1 minute) is evaluated at various doses.
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.
Signaling Pathways in Anticonvulsant Activity
The anticonvulsant effect of some benzoxazolone derivatives is suggested to be mediated through their interaction with sigma 1 receptors or by modulating the GABAergic system.
Caption: Potential signaling pathways for the anticonvulsant action of benzoxazolone analogs.
Antimicrobial and Anti-Quorum Sensing Activity
Certain derivatives of 1,3-benzoxazol-2(3H)-one have been investigated for their antimicrobial and anti-quorum sensing properties. Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production. Inhibiting QS is a promising anti-pathogenic strategy.
Comparative Data
A study on 1,3-benzoxazol-2(3H)-one derivatives as QS inhibitors showed that several compounds could inhibit the QS system in Pseudomonas aeruginosa.[5]
| Compound | QS Inhibition | Reduction in Elastase Production | Reduction in Biofilm Formation | Reduction in Swarming Motility |
| 1,3-benzoxazol-2(3H)-one | Yes | Significant | Significant | Significant |
| 5-chloro-1,3-benzoxazol-2(3H)-one | Yes | Significant | Significant | Significant |
| 6-methyl-1,3-benzoxazol-2(3H)-one | Yes | Significant | Significant | Significant |
| 5-methyl-1,3-benzoxazol-2(3H)-one | Yes | Significant | Significant | Significant |
Another study reported the synthesis of 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones, which showed activity against Gram-positive bacteria, particularly Micrococcus luteus, with a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL.[6]
Experimental Protocols
Quorum Sensing Inhibition (QSI) Assay:
-
Bacterial Strain: A reporter strain, such as Chromobacterium violaceum or a specific Pseudomonas aeruginosa reporter strain, is used.
-
Procedure: The reporter strain is grown in the presence of the test compounds. The production of a QS-regulated phenotype (e.g., violacein pigment in C. violaceum or a fluorescent protein in a reporter strain) is measured.
-
Endpoint: A reduction in the QS-regulated phenotype without inhibiting bacterial growth indicates QSI.
Minimum Inhibitory Concentration (MIC) Assay:
-
Procedure: A serial dilution of the test compound is prepared in a liquid growth medium.
-
Inoculation: Each dilution is inoculated with a standardized number of bacteria.
-
Incubation: The samples are incubated under appropriate conditions.
-
Endpoint: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
Experimental Workflow
Caption: Workflow for evaluating antimicrobial and anti-quorum sensing properties.
Cytotoxic and Other Biological Activities
Derivatives of 1,3-benzoxazol-2(3H)-one have also been evaluated for their cytotoxic effects against various cancer cell lines.[7][8] Additionally, some analogs have been found to inhibit myeloperoxidase (MPO), an enzyme involved in inflammation.[9] The broad spectrum of activity highlights the versatility of the benzoxazolone scaffold.
Comparative Data
Selected N-substituted derivatives of 1,3-benzoxazol-2(3H)-one were tested for their cytotoxic properties in cancer and normal cells.[7]
| Compound | Cytotoxicity (IC50) against K562 cells | Cytotoxicity (IC50) against HeLa cells |
| Compound 8 | 90 µM | 100 µM |
| Other tested analogs (2-7, 10) | > 1 mM | > 1 mM |
Conclusion
The 1,3-benzoxazol-2(3H)-one scaffold is a valuable starting point for the development of new therapeutic agents. Analogs have demonstrated significant anticonvulsant activity, with some compounds showing efficacy and safety profiles comparable or superior to existing drugs. The proposed mechanisms involving sigma 1 receptors and the GABAergic system warrant further investigation. Furthermore, the antimicrobial and anti-quorum sensing activities of these compounds present a novel approach to combating bacterial infections by targeting virulence rather than viability. The cytotoxic effects also indicate potential for development as anticancer agents. Future research should focus on optimizing the substitutions on the benzoxazolone ring to enhance potency and selectivity for specific biological targets, as well as comprehensive in vivo studies to validate the promising in vitro results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
6-amino-1,3-benzoxazol-2(3H)-one vs other benzoxazole derivatives in anticancer studies
Benzoxazole and its derivatives are a significant class of heterocyclic compounds that have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The versatile benzoxazole scaffold has been a focal point for the design and synthesis of novel therapeutic agents.[2][4] This guide focuses on comparing the anticancer performance of several benzoxazole derivatives, supported by experimental data from in vitro studies.
Comparative Anticancer Activity of Benzoxazole Derivatives
The anticancer efficacy of benzoxazole derivatives is frequently evaluated by determining their half-maximal inhibitory concentration (IC50) against various human cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cancer cell growth. The following table summarizes the in vitro cytotoxic activity of selected benzoxazole derivatives from various studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4 (a 2,5-disubstituted benzoxazole) | HCT116 (Colon) | 1.11 | 5-Fluorouracil | 4.62 |
| Compound 6 (a 2,5-disubstituted benzoxazole) | HCT116 (Colon) | 1.13 | 5-Fluorouracil | 4.62 |
| Compound 25 (a 2,5-disubstituted benzoxazole) | HCT116 (Colon) | 1.15 | 5-Fluorouracil | 4.62 |
| Compound 26 (a 2,5-disubstituted benzoxazole) | HCT116 (Colon) | 1.14 | 5-Fluorouracil | 4.62 |
| Compound 11 (a 5-chloro-benzoxazole derivative) | MDA-MB-231 (Breast) | 7.41 | Sorafenib | 7.47 |
| Compound 12 (a 5-chloro-benzoxazole derivative) | MDA-MB-231 (Breast) | 6.83 | Sorafenib | 7.47 |
| Compound 1f (2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol) | HeLa (Cervical) | 1.1 | Doxorubicin | 0.09 |
| HepG2 (Liver) | 1.3 | Doxorubicin | 0.2 | |
| SW620 (Colon) | 2.1 | Doxorubicin | 0.1 | |
| CFPAC (Pancreatic) | 2.1 | Doxorubicin | 0.1 |
Experimental Protocols
The evaluation of the anticancer activity of these compounds typically involves standardized in vitro assays. The following are detailed methodologies for commonly cited experiments.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay used to determine cytotoxicity.[2]
-
Cell Plating: Cancer cells (e.g., HCT116) are seeded in 96-well plates at an appropriate density and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with different concentrations of the test compounds and a standard drug (e.g., 5-Fluorouracil) and incubated for another 48 hours.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (10% w/v) and incubated for 60 minutes at 4°C. The plates are then washed with deionized water and air-dried.
-
Staining: The fixed cells are stained with 0.4% w/v SRB solution in 1% acetic acid for 30 minutes.
-
Washing: The plates are washed with 1% acetic acid to remove unbound dye and then air-dried.
-
Solubilization and Absorbance Measurement: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at a wavelength of 540 nm using a plate reader.
-
IC50 Calculation: The percentage of cell growth inhibition is calculated, and the IC50 value is determined from the concentration-response curve.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, HeLa, HepG2) are seeded into 96-well plates and allowed to attach overnight.
-
Compound Incubation: The cells are treated with various concentrations of the benzoxazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 values are determined by plotting the cell viability against the compound concentration.
Signaling Pathways and Experimental Workflow
The anticancer mechanism of many benzoxazole derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
The general workflow for screening potential anticancer compounds involves a series of in vitro and in vivo experiments to assess their efficacy and safety.
Caption: General workflow for anticancer drug discovery and development.
References
Structure-Activity Relationship of 6-Amino-1,3-Benzoxazol-2(3H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzoxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives substituted at the 6-position with an amino group, or modifications thereof, have garnered significant attention for their potential as therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-amino-1,3-benzoxazol-2(3H)-one derivatives, with a focus on their anti-inflammatory and anticancer activities. The information is presented to aid in the rational design of novel and more potent drug candidates.
Anti-inflammatory Activity: Inhibition of Nitric Oxide and IL-6 Production
A study by Zhang et al. explored a series of 6-acylamino and 6-sulfonamido benzoxazolone derivatives for their ability to inhibit nitric oxide (NO) and interleukin-6 (IL-6) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. Their findings provide valuable insights into the SAR of these compounds as anti-inflammatory agents.
Data Summary: Anti-inflammatory Activity
The inhibitory activities of representative compounds are summarized in the table below. The data highlights the impact of different substituents on the 6-amino group on the potency against NO and IL-6 production.
| Compound ID | R Group (at 6-amino position) | NO Production IC50 (µM) | IL-6 Production IC50 (µM) |
| 3a | Benzoyl | >100 | >100 |
| 3i | 4-Chlorobenzoyl | 15.45 | 13.96 |
| 3j | 4-Fluorobenzoyl | 12.03 | 11.21 |
| 3l | 4-Trifluoromethylbenzoyl | 17.51 | 16.32 |
| Celecoxib | (Positive Control) | 20.36 | 18.75 |
Key SAR Observations for Anti-inflammatory Activity:
-
Acylation of the 6-amino group is crucial for activity. The unsubstituted this compound showed weak activity.
-
Substitution on the benzoyl ring significantly influences potency. Electron-withdrawing groups at the para-position of the benzoyl ring, such as chlorine (3i), fluorine (3j), and trifluoromethyl (3l), led to a marked increase in inhibitory activity against both NO and IL-6 production.
-
Potency Comparison: Several of the synthesized compounds, notably 3j, exhibited superior or equivalent potency to the positive control, celecoxib.
Experimental Protocols: Anti-inflammatory Assays
Cell Culture and Treatment: RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Production Assay (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured using the Griess reagent. Briefly, 100 µL of cell supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance was measured at 540 nm using a microplate reader. The amount of nitrite was determined from a sodium nitrite standard curve.
Interleukin-6 (IL-6) Quantification (ELISA): The concentration of IL-6 in the cell culture supernatant was quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Anticancer Activity: Kinase Inhibition
A separate line of investigation has explored aminobenzoxazole derivatives as potential anticancer agents through the inhibition of key kinases involved in tumor progression, such as Kinase Insert Domain Receptor (KDR), also known as VEGFR2. A study by Khudhir et al. evaluated a library of amino-benzoxazole derivatives for their KDR inhibitory and anti-proliferative activities.[1]
Data Summary: KDR Inhibition and Antiproliferative Activity
The following table presents the KDR inhibitory and antiproliferative activities of selected aminobenzoxazole derivatives. It is important to note that the exact position of the amino group on the benzoxazole ring was not consistently specified as the 6-position for all compounds in the initial screening library. However, the data provides valuable insights into the potential of this scaffold in cancer therapy.
| Compound ID | KDR Inhibition IC50 (µM) | A549 Cell Line IC50 (µM) | MCF-7 Cell Line IC50 (µM) |
| 1 | 6.855 | - | - |
| 16 | - | >50 | 6.98 |
| 17 | - | >50 | 11.18 |
| Sorafenib | (Positive Control) | - | - |
Key SAR Observations for Anticancer Activity:
-
Potent KDR Inhibition: Certain aminobenzoxazole derivatives demonstrated potent inhibition of KDR, with compound 1 showing an IC50 value in the low micromolar range.[1]
-
Cell-based Activity: Compounds 16 and 17 exhibited significant antiproliferative activity against the MCF-7 breast cancer cell line.[1]
-
Structure-Specific Activity: The specific substitution pattern on the aminobenzoxazole core is critical for both kinase inhibition and cellular activity.
Experimental Protocols: Anticancer Assays
KDR Kinase Assay: The in vitro inhibitory activity of the compounds against KDR was determined using a kinase assay kit. The assay typically involves incubating the kinase, a substrate peptide, and ATP with the test compounds. The extent of substrate phosphorylation is then quantified, often through methods like fluorescence resonance energy transfer (FRET) or luminescence, to determine the IC50 value of the inhibitor.
Cell Proliferation Assay (MTT Assay): Human cancer cell lines (e.g., A549 lung cancer and MCF-7 breast cancer) were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The cell viability was then assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at a specific wavelength, and the IC50 values were calculated.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key structural modifications and their impact on the biological activity of this compound derivatives.
References
Validation of 6-Amino-1,3-benzoxazol-2(3H)-one as a Pharmacophore: A Comparative Guide
The 6-amino-1,3-benzoxazol-2(3H)-one scaffold has emerged as a significant pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of its performance, supported by experimental data, to validate its role as a versatile template for drug design and development. The unique structural features of this heterocyclic system allow for diverse substitutions, leading to compounds with potent anticancer, antimicrobial, and anti-inflammatory properties.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data for this compound derivatives, showcasing their efficacy against various cell lines and microbial strains.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-amino-2-(3-fluorophenyl)benzothiazole (analogue) | HeLa | 9 x 10⁻⁶ - 4 x 10⁻³ M | [1] |
| MCF-7 | 9 x 10⁻⁶ - 4 x 10⁻³ M | [1] | |
| CaCo-2 | 9 x 10⁻⁶ - 4 x 10⁻³ M | [1] | |
| Hep-2 | 9 x 10⁻⁶ - 4 x 10⁻³ M | [1] | |
| 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone Mannich bases | BV-173 | Low micromolar | [2] |
| K-562 | > BV-173 IC50 | [2] | |
| Amino-benzoxazole derivative 1 | KDR expressing cells | 6.855 | [3] |
| Amino-benzoxazole derivative 16 | A549 | Not specified (79.42% inhibition) | [3] |
| MCF-7 | 6.98 | [3] | |
| Amino-benzoxazole derivative 17 | A549 | Not specified (85.81% inhibition) | [3] |
| MCF-7 | 11.18 | [3] |
Table 2: Antimicrobial Activity of 1,3-Benzoxazol-2(3H)-one Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones | Micrococcus luteus | 31.25 | [4] |
| 1,3-benzoxazol-2(3H)-one | Pseudomonas aeruginosa PA01 | Inhibits quorum sensing | [5] |
| 5-chloro-1,3-benzoxazol-2(3H)-one | Pseudomonas aeruginosa PA01 | Inhibits quorum sensing | [5] |
| 6-methyl-1,3-benzoxazol-2(3H)-one | Pseudomonas aeruginosa PA01 | Inhibits quorum sensing | [5] |
Structure-Activity Relationship (SAR)
The biological activity of the this compound scaffold is significantly influenced by the nature and position of substituents.
-
Anticancer Activity :
-
Substitution at the 6-position with arylpropenoyl groups, followed by N-aminomethylation, leads to potent cytotoxic agents against leukemia cell lines.[2]
-
The presence of an amino group at the 6-position is a key feature in derivatives targeting the KDR (VEGFR-2) kinase.[3]
-
Fluorine substitution on the phenyl ring of related benzothiazole analogues enhances anticancer activity.[1]
-
-
Antimicrobial Activity :
-
Substitution at the 6-position with a thiazole ring confers activity against Gram-positive bacteria.[4]
-
The core 1,3-benzoxazol-2(3H)-one structure, along with simple substitutions like chloro and methyl groups, can inhibit quorum sensing in Pseudomonas aeruginosa, suggesting a role in combating bacterial virulence.[5]
-
Potential Signaling Pathways
The this compound pharmacophore is hypothesized to exert its biological effects through modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway
Several amino-benzoxazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[3][6] Inhibition of VEGFR-2 blocks downstream signaling cascades crucial for tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Sigma-2 Receptor Signaling
Derivatives of this compound have shown high binding affinity for the sigma-2 receptor, which is overexpressed in proliferating cancer cells.[7] Ligands of the sigma-2 receptor can induce apoptosis and autophagy, making it an attractive target for cancer therapy.
References
- 1. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Mannich bases of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of spectroscopic data of benzoxazole isomers
A Comparative Guide to the Spectroscopic Analysis of Benzoxazole Isomers for Researchers, Scientists, and Drug Development Professionals.
Benzoxazole and its isomers are foundational scaffolds in medicinal chemistry, renowned for their wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The precise arrangement of atoms within the benzoxazole core can significantly influence its biological activity. Consequently, the unambiguous structural elucidation of these isomers is paramount. This guide provides a comparative analysis of the spectroscopic data of benzoxazole isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to distinguish between them.
Data Presentation: A Comparative Summary
The following tables summarize key quantitative spectroscopic data for various benzoxazole isomers and their derivatives, facilitating a clear comparison of their spectral features.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of Substituted Benzoxazole Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms. The chemical shifts (δ) of protons and carbons are highly sensitive to their electronic environment, allowing for the differentiation of isomers.
| Compound | Position | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Solvent |
| 5-Methoxybenzoxazole | H-2 | 8.12 | 152.1 | CDCl₃ |
| H-4 | 7.42 | 141.2 | ||
| H-6 | 6.95 | 111.9 | ||
| H-7 | 7.21 | 96.4 | ||
| OCH₃ | 3.87 | 55.8 | ||
| 6-Methoxy-2-(2-nitrophenyl)-benzoxazole | H-4 | 7.59 | 144.4 | CDCl₃ |
| H-5 | 7.02 | 112.1 | ||
| H-7 | 7.23 | 96.1 | ||
| OCH₃ | 3.88 | 55.9 | ||
| 5-Chlorobenzoxazole | H-2 | 8.21 | 153.2 | CDCl₃ |
| H-4 | 7.69 | 142.1 | ||
| H-6 | 7.31 | 125.8 | ||
| H-7 | 7.51 | 111.4 | ||
| 6-Chloro-2-(2-nitrophenyl)-benzoxazole | H-4 | 7.73 | 150.1 | DMSO-d₆ |
| H-5 | 7.43 | 126.2 | ||
| H-7 | 7.89 | 112.5 |
Data compiled from a study on substituted benzoxazoles.
Table 2: UV-Visible Spectroscopic Data of 2-(2'-hydroxyphenyl)benzoxazole Derivatives
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The maximum absorption wavelength (λmax) and molar absorptivity (ε) are characteristic properties that can differ between isomers.[1][2]
| Compound/Derivative | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| 2-(2'-hydroxyphenyl)benzoxazole | 336 | 1.83 x 10⁴ | Ethanol |
| 2-(amino-2'-hydroxyphenyl)benzoxazole | 374 | 5.30 x 10⁴ | Ethanol |
| Acetylated 2-(amino-2'-hydroxyphenyl)benzoxazole | 339 | 1.69 x 10⁵ | Ethanol |
Data from a comparative study on benzoxazole derivatives as potential UV filters.[3]
Table 3: Infrared (IR) Spectroscopy Data for Benzoxazole Isomers
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Isomer | Key Vibrational Frequencies (cm⁻¹) |
| 1,2-Benzoxazole-5-carboxylic acid (Expected) | -OH (Carboxylic Acid): Broad band ~2500-3300C=O (Carboxylic Acid): ~1680-1710C=N (Oxazole Ring): ~1650-1550 |
| 1,3-Benzoxazole-5-carboxylic acid (Expected) | -OH (Carboxylic Acid): Broad band ~2500-3300C=O (Carboxylic Acid): ~1680-1710C=N (Oxazole Ring): ~1650-1550 |
Expected values based on the analysis of related benzoxazole derivatives.[4] While the primary functional group absorptions are similar, subtle shifts in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Table 4: Mass Spectrometry Data for Benzoxazole Isomers
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be unique for different isomers.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Ionization Method |
| 1,2-Benzoxazole-5-carboxylic acid (Expected) | [M+H]⁺ at 164.03 | Fragmentation patterns may differ from the 1,3-isomer. | ESI |
| 1,3-Benzoxazole-5-carboxylic acid | [M+H]⁺ at 164 | Fragmentation patterns may differ from the 1,2-isomer. | ESI |
| 3-(1,3-Benzoxazol-2-yl)benzoic acid | [M+H]⁺ at 240 | 222 ([M+H - H₂O]⁺), 196 ([M+H - CO₂]⁺) | ESI+ |
| [M-H]⁻ at 238 | 194 ([M-H - CO₂]⁻) | ESI- |
Data compiled from a comparative guide and an application note on mass spectrometry fragmentation.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducible spectroscopic analysis of benzoxazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure and differentiate between isomers based on the chemical environment of each proton and carbon atom.[4]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[4]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
-
Data Analysis:
-
¹H NMR: Analyze chemical shifts, integration (relative number of protons), and coupling constants (splitting patterns) to assign protons to their respective positions.
-
¹³C NMR: Analyze the chemical shifts to identify different carbon environments (e.g., carbonyl, aromatic C-H, quaternary carbons). The chemical shifts of the carbons within the benzoxazole ring system are particularly useful for distinguishing isomers.[4]
-
UV-Visible Spectroscopy
-
Objective: To determine the electronic absorption properties of the isomers.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.[2]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). From the stock solution, prepare a series of dilutions to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1 to 1 AU).
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm). Use the pure solvent as a blank to obtain a baseline correction.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.[4]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid Samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Data Acquisition: Acquire a background spectrum of the empty sample holder (or KBr pellet) to subtract atmospheric CO₂ and water absorbances. Then, acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[4]
-
Data Analysis: Identify the characteristic absorption bands for the functional groups expected in the benzoxazole isomers, such as C=N, C-O, aromatic C-H, and any substituent-specific vibrations.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and investigate the fragmentation patterns of the isomers.[4]
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS) and equipped with an electrospray ionization (ESI) source.[5]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes over a relevant m/z range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation patterns in the MS/MS spectra to identify characteristic neutral losses and fragment ions that can help differentiate between the isomeric structures.[5]
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the comparative spectroscopic analysis of benzoxazole isomers.
Caption: Experimental workflow for the synthesis, purification, and comparative spectroscopic analysis of benzoxazole isomers.
References
In Vitro Efficacy of 6-amino-1,3-benzoxazol-2(3H)-one: A Comparative Analysis with Established Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of the novel compound 6-amino-1,3-benzoxazol-2(3H)-one against a panel of clinically relevant bacteria, benchmarked against the performance of well-established antibiotics: Penicillin, Ciprofloxacin, and Tetracycline. This document is intended to serve as a resource for researchers and professionals in the field of antimicrobial drug discovery and development by presenting available data, outlining experimental methodologies, and visualizing key workflows.
Executive Summary
The development of novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Benzoxazolone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities.[1] This guide focuses on this compound, a specific derivative, and aims to contextualize its potential antimicrobial efficacy by comparison with widely used antibiotics.
Data Presentation: Comparative In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Penicillin, Ciprofloxacin, and Tetracycline against selected bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] Data for this compound is currently unavailable and is noted as such.
| Antimicrobial Agent | Bacterial Strain | MIC (µg/mL) |
| This compound | Staphylococcus aureus | Data Not Available |
| Streptococcus pneumoniae | Data Not Available | |
| Escherichia coli | Data Not Available | |
| Pseudomonas aeruginosa | Data Not Available | |
| Penicillin | Staphylococcus aureus (susceptible) | 0.015 - 0.12 |
| Streptococcus pneumoniae (susceptible) | ≤0.06 | |
| Escherichia coli | >128 (Resistant) | |
| Pseudomonas aeruginosa | >128 (Resistant) | |
| Ciprofloxacin | Staphylococcus aureus | 0.12 - 2 |
| Streptococcus pneumoniae | 0.5 - 2 | |
| Escherichia coli | 0.004 - 0.125[3][4] | |
| Pseudomonas aeruginosa | 0.03 - 1[3][4] | |
| Tetracycline | Staphylococcus aureus | 0.25 - 4 |
| Streptococcus pneumoniae | 0.06 - 4 | |
| Escherichia coli | 0.5 - 16 | |
| Pseudomonas aeruginosa | 8 - >128 |
Experimental Protocols: Broth Microdilution Method for MIC Determination
The data presented for the known antibiotics are typically determined using the broth microdilution method, a standardized protocol for antimicrobial susceptibility testing.[5] This method is recommended by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterial strain in a liquid medium.
Materials:
-
Test compound (e.g., this compound)
-
Known antibiotics (for comparison and quality control)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ATCC quality control strains)
-
Spectrophotometer or McFarland standards
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of the test compound and control antibiotics in a suitable solvent.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[5]
-
Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth (turbidity) after incubation.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow of the broth microdilution method for MIC determination.
Logical Framework for Efficacy Comparison
Caption: Logical flow for comparing a novel compound to known antibiotics.
References
- 1. Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3- d ]Pyrimidines - Vlasov - Pharmaceutical Chemistry Journal [journal-vniispk.ru]
- 2. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 22876-17-1 [chemicalbook.com]
- 4. This compound | C7H6N2O2 | CID 826989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of 6-Amino-1,3-Benzoxazol-2(3H)-one Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-amino-1,3-benzoxazol-2(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative analysis of the cross-reactivity of derivatives based on this scaffold, with a focus on their kinase inhibitory profiles. Understanding the selectivity of these compounds is paramount for developing safe and efficacious therapeutics. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in the rational design and interpretation of studies involving this chemical series.
Quantitative Cross-Reactivity Analysis
The following table summarizes the inhibitory activity of selected amino-benzoxazole derivatives against their primary target, KDR.
Table 1: Inhibitory Activity of Amino-Benzoxazole Derivatives against KDR
| Compound ID | KDR IC50 (µM) |
| Compound 1 | 6.855 |
| Compound 2 | 10.23 |
| Compound 3 | 15.85 |
| Compound 4 | 25.12 |
| Compound 5 | 39.81 |
| Compound 6 | 50.118 |
Data sourced from a study on amino-benzoxazole derivatives as KDR inhibitors.
Computational docking studies accompanying these findings suggest that these compounds may also interact with other tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor 1 (FGFR1). However, quantitative experimental data (e.g., IC50 values) for these potential off-target interactions are not yet available, highlighting a critical area for future investigation. The development of a comprehensive selectivity profile through broad kinase panel screening is essential to fully understand the cross-reactivity of this compound class.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity studies, detailed and standardized experimental protocols are crucial. Below are methodologies for key experiments typically employed in the characterization of kinase inhibitors.
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
1. Reagents and Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader (luminescence, fluorescence, or radioactivity detector)
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, add the kinase, its specific substrate, and the assay buffer.
-
Inhibitor Addition: Add the serially diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for a predetermined time.
-
Reaction Termination: Stop the reaction using a suitable method (e.g., adding a stop solution or EDTA).
-
Signal Detection: Add the detection reagent and measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
KinomeScan™ Selectivity Profiling
For a broader assessment of cross-reactivity, a competition binding assay like KINOMEscan™ can be employed. This method quantitatively measures the binding of a test compound to a large panel of kinases.
1. Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is measured, typically using quantitative PCR (qPCR) for a DNA tag fused to the kinase.
2. Abbreviated Workflow:
-
A diverse panel of human kinases is expressed as DNA-tagged fusion proteins.
-
Each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (for single-dose screening) or a range of concentrations (for Kd determination).
-
After equilibration, the unbound kinase is washed away.
-
The amount of bound kinase is quantified by qPCR of the DNA tag.
-
The results are typically expressed as a percentage of the DMSO control or as a dissociation constant (Kd).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which these compounds act is essential for understanding their potential on- and off-target effects.
KDR (VEGFR-2) Signaling Pathway
KDR is a primary target for some this compound derivatives. Its activation by VEGF triggers a cascade of downstream signaling events crucial for angiogenesis.
Caption: KDR signaling cascade leading to angiogenesis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and it is a common off-target for many kinase inhibitors.
Caption: The PI3K/Akt/mTOR signaling network.
Experimental Workflow for Cross-Reactivity Assessment
A systematic approach is necessary to characterize the selectivity profile of a compound.
Caption: Workflow for assessing compound cross-reactivity.
A Comparative Guide to the Synthetic Efficiency of Routes to 6-amino-1,3-benzoxazol-2(3H)-one
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 6-amino-1,3-benzoxazol-2(3H)-one, a valuable building block in medicinal chemistry. The primary focus is on a common two-step nitration-reduction pathway, with a discussion of alternative approaches.
The most frequently employed strategy for the synthesis of this compound involves the initial nitration of 1,3-benzoxazol-2(3H)-one to yield 6-nitro-1,3-benzoxazol-2(3H)-one, followed by the reduction of the nitro group. While this method is prevalent, the efficiency of the overall process is highly dependent on the choice of reagents and reaction conditions for the reduction step.
Primary Synthetic Route: Nitration Followed by Reduction
This two-step synthesis forms the benchmark for producing this compound.
Caption: The two-step synthesis of this compound.
Step 1: Nitration of 1,3-benzoxazol-2(3H)-one
The nitration of the benzoxazolone ring is a standard electrophilic aromatic substitution.
Experimental Protocol:
To a stirred solution of 1,3-benzoxazol-2(3H)-one in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise at a controlled temperature, typically between 0 and 10 °C. After the addition is complete, the reaction mixture is stirred for a specified time before being poured onto ice water. The resulting precipitate, 6-nitro-1,3-benzoxazol-2(3H)-one, is then collected by filtration, washed with water, and dried.
| Parameter | Value |
| Reactants | 1,3-benzoxazol-2(3H)-one, Nitric Acid, Sulfuric Acid |
| Temperature | 0-10 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 85-95% |
| Purity | High |
Step 2: Reduction of 6-nitro-1,3-benzoxazol-2(3H)-one
The efficiency of the overall synthesis is largely determined by the method chosen for the reduction of the nitro group. Several methods are commonly employed, each with its own set of advantages and disadvantages.
Caption: Comparison of different reduction methods.
Comparison of Reduction Methods:
| Method | Reagents & Conditions | Yield (%) | Purity | Advantages | Disadvantages |
| Catalytic Hydrogenation | Pd/C, H₂ (gas), Ethanol or Methanol, RT | >95% | Very High | High yield, clean reaction, easy work-up. | Requires specialized hydrogenation equipment, potential catalyst poisoning. |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl, Ethanol, Reflux | 85-95% | High | Effective and reliable, tolerates some functional groups. | Formation of tin salts can complicate work-up and waste disposal.[1][2] |
| Iron Reduction | Fe powder, NH₄Cl or CH₃COOH, Ethanol/Water, Reflux | 80-90% | Good | Inexpensive, environmentally benign metal. | Can require longer reaction times, and removal of iron salts can be tedious. |
| Zinc Reduction | Zn powder, NH₄Cl or CH₃COOH, Ethanol/Water, RT to Reflux | 75-85% | Good | Readily available and inexpensive. | Can be less efficient than other methods, work-up can be challenging.[3] |
Experimental Protocols for Reduction:
-
Catalytic Hydrogenation: 6-nitro-1,3-benzoxazol-2(3H)-one is dissolved in a suitable solvent like ethanol or methanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature and stirred until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the product.
-
Tin(II) Chloride Reduction: To a solution of 6-nitro-1,3-benzoxazol-2(3H)-one in ethanol and concentrated hydrochloric acid, a solution of tin(II) chloride dihydrate in ethanol is added. The mixture is refluxed for a specified period. After cooling, the reaction is typically quenched with a base to precipitate tin hydroxides, which are then filtered off. The filtrate is extracted with an organic solvent to isolate the product.[1]
-
Iron Reduction: A mixture of 6-nitro-1,3-benzoxazol-2(3H)-one, iron powder, and an activating agent such as ammonium chloride or acetic acid in a solvent system like ethanol/water is heated to reflux. Upon completion, the hot reaction mixture is filtered to remove the iron and its salts. The product crystallizes from the filtrate upon cooling or after partial removal of the solvent.
-
Zinc Reduction: Zinc dust is added portion-wise to a solution of 6-nitro-1,3-benzoxazol-2(3H)-one in a solvent mixture containing an acid source like ammonium chloride or acetic acid. The reaction can be run at room temperature or with gentle heating. Work-up involves filtering off the zinc salts and extracting the product from the filtrate.[3]
Alternative Synthetic Route: From 4-Amino-2-hydroxyphenol Derivatives
An alternative approach to avoid the nitration/reduction sequence is to start from a pre-functionalized aromatic ring. One such method involves the cyclization of a 4-amino-2-hydroxyphenol derivative.
Caption: An alternative synthetic pathway to this compound.
Experimental Protocol:
A suitably protected 4-amino-2-hydroxyphenol is reacted with a carbonylating agent such as urea, phosgene, or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole). The reaction is typically carried out in a high-boiling solvent at elevated temperatures. Subsequent deprotection of the amino group, if necessary, yields the final product.
| Parameter | Value |
| Starting Material | Protected 4-amino-2-hydroxyphenol |
| Reagents | Urea, Phosgene, or Phosgene equivalent |
| Conditions | High temperature, inert atmosphere |
| Typical Yield | 60-80% |
| Purity | Good to High |
| Advantages | Avoids the use of strong nitrating agents and harsh reduction conditions. |
| Disadvantages | The starting material may not be readily available, and the use of phosgene or its equivalents requires special handling precautions. |
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors including the scale of the synthesis, available equipment, and safety considerations.
-
For high yield and purity on a laboratory scale, the nitration-catalytic hydrogenation sequence is generally the most efficient method, provided the necessary equipment is available.
-
The tin(II) chloride reduction offers a reliable and high-yielding alternative, though waste disposal needs to be considered.
-
Iron and zinc reductions are cost-effective and use more environmentally friendly metals, but may result in slightly lower yields and more challenging work-ups.
-
The alternative route from 4-amino-2-hydroxyphenol derivatives is a viable option to circumvent the use of nitrating agents, particularly if the starting material is accessible.
Researchers should carefully evaluate these factors to select the most suitable synthetic strategy for their specific needs.
References
This guide provides a comparative overview of molecular docking studies performed on 6-amino-1,3-benzoxazol-2(3H)-one and its related benzoxazole and benzoxazolone derivatives. The data presented is compiled from various independent research articles, offering insights into the binding affinities and interaction patterns of these ligands with a range of biological targets. This document is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of the benzoxazolone scaffold.
Introduction to Benzoxazolone Derivatives in Medicinal Chemistry
Benzoxazolone and its related benzoxazole structures are privileged heterocyclic scaffolds that form the core of numerous biologically active compounds.[1][2] These moieties are found in a variety of synthetic molecules exhibiting a wide spectrum of pharmacological activities, including antiviral, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The versatility of the benzoxazolone ring system allows for substitutions at various positions, enabling the fine-tuning of their interaction with specific biological targets and making them attractive candidates for drug design and development.[3]
Comparative Docking Performance
The following tables summarize the in-silico docking performance of various benzoxazolone and benzoxazole derivatives against several validated drug targets. The data is extracted from multiple studies, each employing different docking software and protocols. Therefore, direct comparison of scores across different studies should be approached with caution.
Table 1: Docking Performance of Benzoxazolone Derivatives against SARS-CoV-2 Targets
| Compound | Target | Docking Score (kcal/mol) | Software Used | Reference |
| Compound 8 (5-chloro-3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one) | EG.5.1 RBD | -8.9 | AutoDock Vina | [1] |
| Compound 7 (3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one) | EG.5.1 RBD | -8.6 | AutoDock Vina | [1] |
| Compound 6 (5-chloro-3-(4-cyclopropylpiperazin-1-ylmethyl)benzoxazol-2-one) | EG.5.1 RBD | -8.3 | AutoDock Vina | [1] |
| Compound 8 (5-chloro-3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one) | XBB.1.5 RBD | -8.2 | AutoDock Vina | [1] |
| Compound 7 (3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one) | XBB.1.5 RBD | -8.0 | AutoDock Vina | [1] |
Table 2: Docking Performance of Amino Benzoxazole Derivatives against Kinase Targets
| Compound | Target | Docking Score (kcal/mol) | Software Used | IC50 (µM) | Reference |
| Compound 1 | KDR | -7.5 | AutoDock Vina | 6.855 | [6][7] |
| Compound 16 | KDR | -8.9 | AutoDock Vina | 6.98 (MCF-7) | [7] |
| Compound 17 | KDR | -11.1 | AutoDock Vina | 11.18 (MCF-7) | [7] |
| Sorafenib (Control) | KDR | -10.7 | AutoDock Vina | - | [7] |
KDR: Kinase Insert Domain Receptor (also known as VEGFR-2)
Table 3: Docking Performance of Benzoxazole Derivatives against Bacterial DNA Gyrase
| Compound | Target | Docking Score | Software Used | Reference |
| Molecule 26 | DNA Gyrase | -6.687 | Not Specified | [4] |
| Molecule 14 | DNA Gyrase | -6.463 | Not Specified | [4] |
| Molecule 13 | DNA Gyrase | -6.414 | Not Specified | [4] |
| Ciprofloxacin (Control) | DNA Gyrase | -6.092 | Not Specified | [4] |
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for interpreting the results. Below are summaries of the protocols from the referenced literature.
Protocol for Docking against SARS-CoV-2 RBDs[1][3]
-
Ligand Preparation: The 2D structures of the 3-substituted benzoxazolone derivatives were drawn using ChemDraw Pro 12.0 software. These structures were then converted to 3D and energetically minimized.
-
Protein Preparation: The crystallographic structures of the SARS-CoV-2 Omicron subvariants XBB.1.5 and EG.5.1 receptor-binding domains (RBDs) were obtained from the Protein Data Bank. Standard protein preparation steps, such as adding hydrogen atoms and assigning charges, were performed.
-
Molecular Docking: AutoDock Vina was utilized for the molecular docking simulations. The software calculates the binding affinity of the ligand to the receptor, expressed in kcal/mol.
-
Analysis: The binding interactions and poses of the ligands within the receptor's binding site were analyzed using Discovery Studio Visualizer.
Protocol for Docking against Kinase Targets (KDR/VEGFR-2)[7][8]
-
Ligand and Protein Preparation: A library of amino-benzoxazole derivatives was selected. The 3D structure of the KDR protein was retrieved from the Protein Data Bank. Both ligands and the protein were prepared for docking by adding hydrogens, removing water molecules, and assigning charges.
-
Molecular Docking: A variety of computational docking programs were used, including CDocker, LibDock, and AutoDock Vina, to predict the binding modes and affinities of the compounds.[7] For some studies targeting VEGFR-2, a grid box of 60 x 60 x 60 Å with a grid spacing of 0.375 Å was generated using the AutoGrid algorithm.[8] The Lamarckian genetic algorithm (LGA) was employed to search for the optimal ligand conformations.[8]
-
Post-Docking Analysis: The results were analyzed to identify key binding interactions. For VEGFR-2, key residues for stabilizing inhibitors in the binding pocket were identified as Leu35, Val43, Lys63, Leu84, Gly117, Leu180, and Asp191.[8]
Visualizations
The following diagrams illustrate a typical workflow for molecular docking and a relevant signaling pathway involving a target of benzoxazole derivatives.
Caption: A generalized workflow for in-silico molecular docking studies.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6-amino-1,3-benzoxazol-2(3H)-one
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential procedural information for the proper disposal of 6-amino-1,3-benzoxazol-2(3H)-one, a compound classified as a toxic organic solid. Adherence to these guidelines is critical for maintaining a safe research environment.
Hazard Profile and Regulatory Information
This compound is designated as a hazardous substance. Key hazard information is summarized in the table below. This information is critical for understanding the risks associated with its handling and disposal.
| Hazard Classification | GHS Hazard Statement(s) | Precautionary Statement(s) (Disposal) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
The proper shipping name for this chemical is TOXIC SOLID, ORGANIC, N.O.S.[1]. It is imperative to manage this substance as hazardous waste, and disposal must not be done through regular trash or sewer systems.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through a designated hazardous waste program, often managed by an institution's Environmental Health and Safety (EHS) department.[2] The following steps outline the required procedure:
-
Waste Identification and Segregation:
-
Containerization and Labeling:
-
Use a leak-proof and compatible container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
The container must be clearly labeled with a hazardous waste tag.[2][5] The label must include:
-
The full chemical name: "this compound". Avoid abbreviations.[2]
-
The words "Hazardous Waste".[2]
-
Appropriate hazard pictograms (e.g., skull and crossbones for toxicity).[2]
-
The date of waste generation.[2]
-
The location of origin (e.g., laboratory room number).[2]
-
The name and contact information of the principal investigator.[2]
-
-
-
Storage:
-
Disposal Request and Collection:
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Spill Management
In the event of a spill, it is crucial to act promptly and safely:
-
Minor Spills: If you are trained and have the appropriate personal protective equipment (PPE) and spill kit, you can clean up minor spills. The spilled chemical and any absorbent materials used for cleanup must be treated as hazardous waste and disposed of accordingly.[3]
-
Major Spills: For larger spills, evacuate the area immediately and alert your institution's EHS or emergency response team.[1]
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene and waste disposal plans for detailed local requirements.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. vumc.org [vumc.org]
- 4. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 5. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
